Propoxate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
propyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPZAQFNYKISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057810 | |
| Record name | Propoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-58-0 | |
| Record name | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7036-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propoxate's Mechanism of Action in Zebrafish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxate, a carbamate insecticide, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This mechanism, shared with organophosphate pesticides, leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity. The zebrafish (Danio rerio) has emerged as a powerful model organism for studying the developmental and neurotoxic effects of this compound due to its genetic tractability, rapid development, and physiological similarities to higher vertebrates. This technical guide provides an in-depth analysis of the mechanism of action of this compound in zebrafish, detailing its effects on developmental processes, behavior, and gene expression. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Acetylcholinesterase Inhibition
Quantitative Toxicological Data
This compound exposure in zebrafish embryos and larvae leads to a range of dose- and time-dependent toxicological effects. Key quantitative data from published studies are summarized below.
Table 1: Developmental Toxicity of this compound in Zebrafish Embryos
| Concentration (µg/mL) | Exposure Window (hpf) | Viability at 40 hpf | No Delay Phenotype (%) | Mild Delay Phenotype (%) | Severe Delay Phenotype (%) | Reference |
| Control (DMSO) | 15-16.5 | No significant difference from untreated | 75.33 ± 5.06 | 14.44 ± 2.41 | 10.23 ± 3.04 | [3] |
| 100 | 15-16.5 | No significant difference from control | 22.80 ± 2.26 | 31.67 ± 2.74 | 45.53 ± 4.50 | [3] |
hpf: hours post-fertilization
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of toxicological studies. The following sections provide protocols for key experiments used to assess the effects of this compound in zebrafish.
Zebrafish Embryo Exposure Protocol
This protocol is adapted from Shields et al. (2019).[3]
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and raise them in standard embryo medium at 28.5°C. Stage the embryos according to standard developmental timelines.
-
Dechorionation: At 15-16.5 hours post-fertilization (hpf), manually dechorionate the embryos using fine forceps.
-
Exposure: Immediately transfer the dechorionated embryos to 6-well plates containing either a vehicle control (e.g., 0.125% DMSO in embryo medium) or varying concentrations of this compound (e.g., 12.5, 25, 50, 100, 200, 400, and 800 µg/mL) dissolved in embryo medium.
-
Incubation: Incubate the embryos at 28.5°C for the desired exposure duration (e.g., until 40 hpf).
-
Washing: At the end of the exposure period, remove the treatment solutions and wash the embryos three times with fresh embryo medium to remove all traces of this compound and the vehicle.
-
Phenotypic Analysis: Score the embryos for viability and developmental delays under a stereomicroscope. Developmental stages can be categorized as 'no delay,' 'mild delay,' and 'severe delay' based on morphological milestones.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This is a generalized protocol for measuring AChE activity, which can be adapted for zebrafish larvae homogenates.
-
Homogenate Preparation: Pool a defined number of zebrafish larvae (e.g., 20 larvae at 96 hpf) in a microcentrifuge tube. Homogenize the larvae in ice-cold phosphate buffer (e.g., 0.1 M, pH 8.0) containing a protease inhibitor cocktail. Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant containing the enzyme.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
Zebrafish larvae homogenate (supernatant)
-
This compound solution at various concentrations (or buffer for control)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the interaction between this compound and AChE.
-
Substrate Addition: To initiate the reaction, add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine (ATCh) to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes). The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Behavioral Analysis: Light-Dark Locomotion Test
This protocol is based on the methodology described by Shields et al. (2019).[3]
-
Acclimation: At 6 days post-fertilization (dpf), transfer individual larvae to separate wells of a 24-well plate for acclimation.
-
Assay Setup: On day 7 post-fertilization (dpf), place the 24-well plate into an automated behavioral tracking system (e.g., DanioVision Observation Chamber).
-
Behavioral Paradigm: Subject the larvae to alternating cycles of light and dark stimuli. A typical paradigm consists of a 3-minute light phase followed by a 3-minute dark phase, repeated for a set duration.
-
Data Acquisition: Use a tracking software (e.g., EthoVision XT) to record the movement of each larva, capturing parameters such as distance moved, velocity, and time spent in different zones of the well.
-
Data Analysis: Analyze the locomotor activity during the light and dark phases separately. Compare the behavioral parameters between control and this compound-exposed groups to identify any significant differences.
Gene Expression Analysis: Microarray
This is a summarized workflow for microarray analysis as performed by Shields et al. (2019).[3]
-
RNA Extraction: Pool zebrafish embryos from control and this compound-exposed groups at a specific time point (e.g., 40 hpf). Homogenize the samples and extract total RNA using a suitable kit.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a bioanalyzer.
-
aRNA Amplification and Labeling: Amplify the total RNA to produce aminoallyl-aRNA and label it with a fluorescent dye (e.g., Alexa Fluor 555).
-
Hybridization: Hybridize the labeled aRNA to a zebrafish-specific oligo microarray chip.
-
Scanning and Data Extraction: Scan the microarray slides using a laser scanner to detect the fluorescent signals. Use image analysis software to extract the raw signal intensity data.
-
Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes between the control and this compound-treated groups. Further analysis, such as pathway analysis (e.g., Ingenuity Pathway Analysis), can be performed to identify the biological pathways and functions affected by the gene expression changes.
Signaling Pathways and Logical Relationships
This compound's primary action of AChE inhibition triggers a cascade of downstream events. While the complete signaling network is still under investigation, key relationships have been identified.
Proposed Signaling Pathway from AChE Inhibition to Cellular Stress Response
The inhibition of AChE by this compound leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors. This neuronal hyperactivity can induce cellular stress, including oxidative stress and protein misfolding. In response, cells activate protective mechanisms such as the heat shock response. This leads to the upregulation of heat shock proteins (HSPs), including hspb9 and hspb11, which have been observed in this compound-exposed zebrafish.[3] These HSPs act as molecular chaperones to refold damaged proteins and protect the cell from further damage.
Experimental Workflow for this compound Toxicity Assessment
The following diagram illustrates a typical workflow for investigating the effects of this compound in zebrafish, from initial exposure to multi-level analysis.
Conclusion
The zebrafish model has proven invaluable in elucidating the mechanism of action of this compound. The primary mechanism is the inhibition of acetylcholinesterase, leading to cholinergic overstimulation and subsequent neurotoxicity. This manifests as dose-dependent developmental delays, specific behavioral abnormalities, and significant alterations in gene expression, including the upregulation of heat shock proteins hspb9 and hspb11. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the toxicological profile of this compound and other carbamates, as well as to develop potential therapeutic interventions. Future research should focus on obtaining more precise quantitative data, such as the IC50 of this compound on zebrafish AChE, and further delineating the signaling pathways that connect the initial neurotoxic insult to the observed downstream cellular and developmental effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical Responses in Freshwater Fish Exposed to Insecticide Propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure of Larval Zebrafish to the Insecticide Propoxur Induced Developmental Delays that Correlate with Behavioral Abnormalities and Altered Expression of hspb9 and hspb11 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Propoxate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Propoxate, the pharmacologically active enantiomer of the anesthetic agent propoxate, represents a significant area of interest in the development of safer and more effective hypnotic agents. This technical guide provides a comprehensive overview of the discovery, hypothesized mechanism of action, and stereospecific synthesis of (S)-Propoxate. Drawing parallels with its structural analog, etomidate, this document outlines the scientific rationale for isolating the (S)-enantiomer. Detailed experimental protocols for a proposed synthesis route are provided, alongside a summary of available pharmacokinetic data. Visual diagrams of the synthetic workflow and the presumed signaling pathway are included to facilitate a deeper understanding of this promising compound.
Discovery and Rationale for (S)-Enantiomer Isolation
The discovery of (S)-Propoxate is intrinsically linked to the broader exploration of N-substituted imidazole carboxylates, a class of compounds that includes the well-established intravenous anesthetic, etomidate.[1] this compound, chemically known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, was first synthesized during these investigations into novel hypnotic agents.[1] While this compound itself has been utilized as an anesthetic for fish in research and aquaculture, it has not been marketed for human use.[2]
Like etomidate, this compound is a chiral molecule, existing as two enantiomers: (S)-Propoxate and (R)-Propoxate.[1] The impetus for investigating the individual enantiomers of this compound stems from the well-documented stereoselectivity of etomidate.[1] In the case of etomidate, the (R)-enantiomer is a potent hypnotic agent, while the (S)-enantiomer is significantly less active.[1] This pronounced difference in pharmacological activity between enantiomers strongly suggests a similar stereoselectivity for this compound.
Therefore, it is hypothesized that (S)-Propoxate is the pharmacologically active enantiomer responsible for the anesthetic effects of the racemic mixture.[1] The development of single-enantiomer drugs is a common strategy in pharmaceutical development to enhance the therapeutic index by isolating the active enantiomer and eliminating the less active or potentially detrimental one.[1] The investigation into (S)-Propoxate is driven by the potential for a more potent and safer anesthetic agent with a cleaner pharmacological profile compared to the racemic mixture.
Stereospecific Synthesis of (S)-Propoxate
A plausible stereospecific synthesis for (S)-Propoxate can be proposed based on established methodologies for chiral 1-substituted imidazole derivatives and analogs of etomidate.[1] The key to this synthesis is the use of a chiral starting material, specifically (S)-1-phenylethylamine, to introduce the desired stereochemistry.[1]
Proposed Synthetic Workflow
The synthesis can be conceptualized in a two-step process:
-
Synthesis of Propyl 1H-imidazole-5-carboxylate: This intermediate can be prepared through various established methods for imidazole synthesis. A common approach involves the reaction of a diaminomaleonitrile derivative with an appropriate orthoester, followed by hydrolysis and esterification.[1]
-
N-Alkylation with (S)-1-Phenylethylamine: The crucial stereospecific step is the N-alkylation of the imidazole ring with a chiral amine.[1]
Caption: Proposed synthetic workflow for (S)-Propoxate.
Detailed Experimental Protocols
Step 1: Synthesis of Propyl 1H-imidazole-5-carboxylate
This protocol describes a general approach. Specific reaction conditions may need to be optimized.
-
React a suitable diaminomaleonitrile derivative with an appropriate orthoester in a suitable solvent.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude imidazole intermediate.
-
Hydrolyze the nitrile groups of the imidazole intermediate under acidic or basic conditions.
-
Esterify the resulting carboxylic acid with propanol under acidic conditions (e.g., Fischer esterification) to yield propyl 1H-imidazole-5-carboxylate.
-
Purify the intermediate by column chromatography or recrystallization.
Step 2: N-Alkylation with (S)-1-Phenylethylamine Derivative
This step is critical for establishing the desired stereocenter.
-
To a solution of propyl 1H-imidazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.[1]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imidazolide anion.[1]
-
To this mixture, add a solution of a chiral leaving group-substituted phenylethyl derivative, such as (R)-1-phenylethyl bromide or tosylate (1.2 equivalents).[1] The use of the (R)-enantiomer of the leaving group-substituted derivative is expected to result in the (S)-enantiomer of the product via an SN2 reaction with inversion of stereochemistry.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress.
-
Upon completion, quench the reaction by the slow addition of water.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield (S)-Propoxate.[1]
Step 3: Chiral Purity Analysis
-
The enantiomeric excess of the final product should be determined using chiral HPLC or capillary electrophoresis to confirm the stereospecificity of the synthesis.[1]
Signaling Pathway and Mechanism of Action
Similar to etomidate, (S)-Propoxate is believed to exert its hypnotic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[3][4] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.
Upon binding to a specific site on the GABAA receptor, (S)-Propoxate is thought to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in central nervous system depression and hypnosis.
Caption: Hypothesized mechanism of action of (S)-Propoxate at the GABA-A receptor.
Quantitative Data
The available quantitative data for this compound primarily relates to pharmacokinetic studies in animal models. It is important to note that this data was likely generated using the racemic mixture of this compound.
| Parameter | Value | Species | Method | Reference |
| Absolute Bioavailability | 15.3% | Mice | UPLC-MS/MS | [3][5] |
| Linearity Range (Plasma) | 0.77–1540 ng/mL | Mice | UPLC-MS/MS | [3][5] |
| Correlation Coefficient (r) | > 0.998 | Mice | UPLC-MS/MS | [3][5] |
Conclusion
(S)-Propoxate holds promise as a refined anesthetic agent, building upon the knowledge gained from its structural analog, etomidate. The scientific rationale for its development is soundly based on the principles of stereopharmacology. The proposed stereospecific synthesis offers a viable route for obtaining the pure, active enantiomer for further investigation. Future research should focus on confirming the enhanced potency and potentially improved safety profile of (S)-Propoxate compared to the racemic mixture, and on fully elucidating its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and this compound in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Propoxate as a GABA-A Receptor Modulator: A Technical Guide
Disclaimer: Publicly available scientific literature on the direct interaction of propoxate with the GABA-A receptor is limited. The following guide is based on the current understanding of its structural and functional analogue, etomidate, and established principles of GABA-A receptor pharmacology. The experimental protocols provided are representative methodologies for characterizing such compounds.
Introduction
This compound is an imidazole-based anesthetic agent utilized primarily in aquatic species for sedation and immobilization.[1][2] Structurally related to the well-characterized intravenous anesthetic etomidate, this compound is hypothesized to exert its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide provides an in-depth technical overview of the putative mechanism of action of this compound, drawing heavily on data from its analogue, etomidate, to inform researchers, scientists, and drug development professionals.
Proposed Mechanism of Action
This compound is believed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][4] This mechanism does not involve direct activation of the receptor at the GABA binding site, but rather enhances the effect of GABA when it binds.[4] The binding of a positive allosteric modulator like this compound is thought to induce a conformational change in the receptor that increases its affinity for GABA or the efficacy of GABA-induced channel opening.[5] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[6]
Signaling Pathway
The proposed signaling pathway for this compound's action on the GABA-A receptor is illustrated below.
Caption: Proposed signaling pathway of this compound at the GABA-A receptor.
Quantitative Data (Based on Etomidate)
Due to the lack of specific quantitative data for this compound, the following tables summarize the known values for etomidate, which is considered a close functional analogue. These values provide a basis for predicting the potential activity of this compound.
Table 1: Potentiation of GABA-Evoked Currents by Etomidate
| Receptor Subunit Composition | EC50 (µM) | Maximum Enhancement (%) | Cell Type | Reference |
| α6β3γ2 | 0.7 ± 0.06 | 135 ± 7 | Xenopus oocytes | [2] |
| Cultured Hippocampal Neurons | GABA ED50 shift from 10.2 to 5.2 at 4.1 µM etomidate | N/A | Rat | [1] |
Table 2: Direct Activation of GABA-A Receptors by Etomidate
| Receptor Subunit Composition | EC50 (µM) | Maximum Current (% of GABA max) | Cell Type | Reference |
| α6β3γ2 | 23 ± 2.4 | 96 ± 24 | Xenopus oocytes | [2] |
| Cultured Hippocampal Neurons | Direct current induced at 82 µM | N/A | Rat | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to characterize the modulatory effects of this compound on the GABA-A receptor.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is suitable for studying the effects of compounds on ion channels expressed in a heterologous system.
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of specific GABA-A receptor subunit combinations.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration.
-
Co-apply varying concentrations of this compound with the same low concentration of GABA to determine the potentiating effect.
-
Apply high concentrations of this compound alone to test for direct activation of the receptor.
-
-
Data Analysis: Measure the peak current amplitude for each application. Plot concentration-response curves to determine EC50 and maximal potentiation values.
Caption: Experimental workflow for TEVC analysis of this compound.
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the study of ion channel modulation in a mammalian cell line, which may be more physiologically relevant for some applications.
Objective: To characterize the modulatory effects of this compound on GABA-A receptors in a mammalian expression system.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) and transfect with plasmids encoding the desired GABA-A receptor subunits.
-
Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on a microscope stage, perfused with an external solution.
-
Approach a single cell with a glass micropipette filled with an internal solution to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply drugs.
-
Establish a stable baseline response to a low concentration of GABA (EC10-EC20).
-
Co-apply this compound at various concentrations with the baseline GABA concentration.
-
-
Data Analysis: Analyze the change in current amplitude to determine the modulatory effect of this compound.
Inferred Binding Site
Based on studies with etomidate, the binding site for this compound on the GABA-A receptor is likely located at the interface between the α and β subunits in the transmembrane domain.[7] The sensitivity to etomidate, and presumably this compound, is highly dependent on the specific β subunit isoform present, with β2 and β3 subunits conferring high sensitivity.[2][8] A single amino acid residue, asparagine at position 289 of the β3 subunit, has been identified as a critical determinant for etomidate sensitivity.[2] It is plausible that this compound interacts with a similar pocket on the receptor.
Caption: Inferred binding site of this compound on the GABA-A receptor.
Conclusion
While direct experimental data for this compound as a GABA-A receptor modulator is scarce, its structural similarity to etomidate provides a strong basis for its proposed mechanism of action. This compound is likely a positive allosteric modulator that enhances GABA-mediated chloride currents, leading to neuronal inhibition. The quantitative data for etomidate and the detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's pharmacological profile at the GABA-A receptor. Future studies employing techniques such as electrophysiology and binding assays are necessary to definitively elucidate the specific interactions of this compound with this important ion channel.
References
- 1. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. multichannelsystems.com [multichannelsystems.com]
- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
IUPAC name for Propoxate anesthetic
An In-Depth Technical Guide to the Anesthetic Agent Propoxate
This technical guide provides a comprehensive overview of the anesthetic agent this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical identity, mechanism of action, pharmacokinetic properties, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing key processes and pathways.
This compound is a chiral imidazole derivative, structurally related to the intravenous anesthetic agent etomidate.[1] It is primarily used as an anesthetic for fish and other cold-blooded vertebrates in research and aquaculture.[2][3][4]
IUPAC Name: propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate[2][5]
The hydrochloride salt is identified by the IUPAC name: propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride.[6] this compound exists as two enantiomers, (R)-Propoxate and (S)-Propoxate, due to a chiral center.[1] The racemic mixture is often denoted as (dl)-Propoxate.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [2][3][5] |
| Molar Mass | 258.32 g/mol | [2][3][5] |
| CAS Number | 7036-58-0 | [2][5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO. Highly soluble in fresh and salt water. | [3][5] |
Mechanism of Action: GABAergic Modulation
This compound exerts its anesthetic effects primarily through the potentiation of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[5][7] As a positive allosteric modulator, it enhances the effect of the inhibitory neurotransmitter GABA.[7][8] This binding increases the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability, which manifests as sedation and anesthesia.[5] While the precise binding site on the GABA-A receptor for this compound is not fully elucidated, it is believed to be analogous to that of etomidate, which binds at the interface between the β and α subunits.[5] It is hypothesized that, similar to etomidate where the (R)-enantiomer is the potent hypnotic, the (S)-enantiomer of this compound is the more pharmacologically active form.[1]
Pharmacokinetics and Efficacy
This compound is characterized by a rapid onset and short duration of action.[3][6] Its pharmacokinetic profile has been evaluated in preclinical models, demonstrating its potential as a potent anesthetic.
| Parameter | Species | Value | Route | Source(s) |
| Absolute Bioavailability | Mouse | 15.3% | Oral vs. IV | [8][9][10] |
| ED₅₀ (Loss of Righting Reflex) | Mouse | ~4.8 mg/kg | IV | [6] |
| Anesthetic Dose | Rat | 3–6 mg/kg | IV | [6] |
| Anesthetic Dose | Dog | 2–4 mg/kg | IV | [6] |
| Anesthetic Duration | Dog | 5–10 minutes | IV | [6] |
| Effective Concentration | Fish | 0.5–10 mg/L | Bath Immersion | [3][7] |
| Relative Potency | Fish | ~100x more potent than Tricaine (MS-222) | Bath Immersion | [8] |
Key Experimental Protocols
Pharmacokinetic Analysis in Mice via UPLC-MS/MS
This protocol outlines the method used to determine the pharmacokinetic parameters of this compound in mice.[9][10]
Objective: To quantify this compound concentrations in mouse plasma following intravenous and oral administration.
Methodology:
-
Animal Dosing:
-
Sample Collection:
-
Collect blood samples at predetermined time points into heparinized tubes.
-
Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
-
Chromatographic System: Utilize a UPLC system equipped with a BEH C18 column.[9][11]
-
Mobile Phase: Use a gradient of acetonitrile and water (containing 0.1% formic acid).[9][11]
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9][10]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis.[9][10]
-
-
Data Analysis:
Anesthetic Protocol for Adult Fish
This protocol details the general procedure for using this compound as an anesthetic agent in fish via bath immersion.[7]
Objective: To induce a temporary state of anesthesia in fish for handling, tagging, or minor surgical procedures.
Methodology:
-
Preparation of Anesthetic Bath:
-
Prepare a stock solution of this compound.
-
Determine the optimal dosage (0.5 to 10 mg/L) through pilot studies, considering fish species, size, and water temperature.[7]
-
Add the required volume of stock solution to a well-aerated container with a known volume of water from the fish's holding tank.
-
-
Induction:
-
Carefully transfer the fish into the anesthetic bath.
-
Monitor the fish continuously. Anesthesia is typically induced within 30 seconds to a few minutes.[7]
-
Assess the depth of anesthesia by observing the loss of equilibrium and cessation of opercular movement.
-
-
Procedure:
-
Once the desired anesthetic plane is reached, remove the fish from the bath.
-
Place the fish on a suitable surface and perform the intended procedure. Keep the gills moist with system water.
-
-
Recovery:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 7036-58-0 | >98% [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy this compound (EVT-280814) | 7036-58-0 [evitachem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and this compound in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Propoxate (R7464) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxate (R7464) is a carboxylated imidazole derivative structurally related to the intravenous anesthetic agent etomidate.[1] While not approved for human use, this compound has garnered interest as a potent anesthetic agent in aquatic species, particularly fish.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Properties
This compound, with the IUPAC name propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral molecule existing as (R)- and (S)-enantiomers.[2][3] The racemic mixture is often referred to as (dl)-Propoxate.[4]
Table 1: Chemical Identifiers of this compound (Racemic)
| Identifier | Value | Reference |
| IUPAC Name | propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | [2] |
| Synonyms | R7464, Propoxato, Propoxatum | [5] |
| CAS Number | 7036-58-0 | [2] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [2] |
| Molecular Weight | 258.32 g/mol | [2] |
| SMILES | CCCOC(=O)c1cncn1C(C)c2ccccc2 | [2] |
| InChI | InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Not explicitly stated, but available as a solution | [6] |
| Solubility | Soluble in DMSO and acetonitrile | [6][7] |
| Purity | ≥98% (for analytical standards) | [6] |
| Formulation | Commonly available as a 10 mg/mL solution in acetonitrile | [6] |
| Storage | -20°C for long-term storage | [6] |
Pharmacology
Mechanism of Action
The primary mechanism of action of this compound is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][8] This is analogous to its structural relative, etomidate, which enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx, neuronal hyperpolarization, and subsequent sedation and anesthesia.[9][10]
While the precise subunits of the GABA-A receptor that this compound interacts with in fish have not been fully elucidated, it is hypothesized to bind at subunit interfaces, similar to other anesthetics.[6] The specificity of this compound for piscine GABAergic systems may be attributed to differences in receptor subunit composition compared to mammals.[6]
Figure 1: Proposed Mechanism of Action of this compound.
Pharmacokinetics
A study utilizing UPLC-MS/MS in mice provided pharmacokinetic data for this compound following intravenous and oral administration.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |
| Absolute Bioavailability | - | 15.3% | [11] |
| Calibration Curve Range (Plasma) | 0.77–1540 ng/mL | 0.77–1540 ng/mL | [11] |
| Correlation Coefficient (r) | >0.998 | >0.998 | [11] |
Experimental Protocols
Anesthesia in Fish (General Protocol)
This compound is a potent anesthetic in fish, with effective concentrations ranging from 0.5 to 10 mg/L.[4] Induction is rapid, often occurring within 30 seconds to a few minutes, while recovery times can be more variable.[4]
Experimental Workflow for Fish Anesthesia:
Figure 2: General workflow for this compound-induced anesthesia in fish.
Stereospecific Synthesis of (S)-Propoxate (Proposed)
A plausible, though not explicitly detailed in public literature, synthetic route for (S)-Propoxate can be proposed based on established methods for similar chiral imidazole derivatives.[5]
Proposed Synthesis Pathway:
Figure 3: Proposed synthetic pathway for (S)-Propoxate.
Analytical Methods
UPLC-MS/MS for Pharmacokinetic Studies
A validated UPLC-MS/MS method has been developed for the simultaneous quantification of this compound and its analogs in mouse plasma.[11]
Table 4: UPLC-MS/MS Method Parameters for this compound Analysis in Mouse Plasma
| Parameter | Description | Reference |
| Instrumentation | UPLC coupled with a tandem mass spectrometer | [11] |
| Column | UPLC BEH C18 | [11] |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) | [11] |
| Flow Rate | 0.4 mL/min | [11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) with ESI in positive ion mode | [11] |
| Sample Preparation | Methanol-induced protein precipitation | [11] |
Conclusion
This compound (R7464) is a potent anesthetic agent with a mechanism of action likely involving the positive allosteric modulation of GABA-A receptors. Its primary application to date has been in the field of aquatic animal research. This technical guide consolidates the available information on its chemical properties, pharmacology, and analytical methods to provide a valuable resource for the scientific community. Further research is warranted to fully elucidate its receptor subtype selectivity, detailed metabolic pathways, and to develop standardized experimental protocols for its various applications.
References
- 1. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and this compound in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound (EVT-280814) | 7036-58-0 [evitachem.com]
- 11. Hematological and Hematopoietic Analysis in Fish Toxicology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile: Propoxate vs. Etomidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Propoxate and etomidate are imidazole-based anesthetic agents that exert their effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Etomidate is a well-established intravenous anesthetic known for its favorable hemodynamic profile, making it a valuable agent in patients with cardiovascular instability. This compound, a structurally related analogue, has been primarily utilized as an anesthetic in aquatic species, with limited characterization of its pharmacological profile in mammals. Recent reports of its misuse in humans, however, have underscored the need for a comprehensive understanding of its pharmacological and toxicological properties. This technical guide provides a detailed comparative analysis of the pharmacological profiles of this compound and etomidate, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, and adverse effects, supported by experimental methodologies and data presented for scientific evaluation.
Core Pharmacological Comparison
Mechanism of Action
Both this compound and etomidate are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their binding to a specific site on the receptor complex enhances the affinity of GABA for its binding site, leading to an increased frequency and duration of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing sedation and hypnosis.
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ, δ). Etomidate exhibits a degree of subunit selectivity, showing a preference for receptors containing β2 or β3 subunits over those with β1 subunits.[1][2] While direct experimental data for this compound is limited, its structural similarity to etomidate strongly suggests a comparable mechanism of action and subunit selectivity.[3]
dot
Stereoselectivity
Both this compound and etomidate are chiral molecules, and their pharmacological activity is highly stereoselective. For etomidate, the (R)-(+)-enantiomer is the pharmacologically active isomer, possessing approximately 10-fold greater hypnotic potency than the (S)-(-)-enantiomer.[2][4][5] It is hypothesized that a similar stereoselectivity exists for this compound, with the (S)-enantiomer being the more active form, although this has not been definitively established through direct comparative studies.[3]
Pharmacokinetics
A comparative summary of the available pharmacokinetic parameters for this compound and etomidate in mice is presented in Table 1.
Table 1: Comparative Pharmacokinetic Parameters in Mice
| Parameter | This compound | Etomidate |
| Administration Route | Intravenous (IV), Oral | Intravenous (IV), Oral |
| IV Dose | 1 mg/kg | 1 mg/kg |
| Oral Dose | 10 mg/kg | 10 mg/kg |
| Absolute Bioavailability | 15.3%[6] | 14.0%[6] |
Data for this compound and etomidate in mice from the same study are presented for direct comparison.[6]
Etomidate is rapidly metabolized in the liver and plasma by ester hydrolysis to an inactive carboxylic acid metabolite, which is then excreted in the urine.[7][8] This rapid metabolism contributes to its short duration of action. The metabolic pathways of this compound have not been extensively studied, but it is presumed to undergo similar hydrolytic metabolism due to its ester structure.
Pharmacodynamics
Potency and Efficacy
Quantitative data directly comparing the anesthetic potency and efficacy of this compound and etomidate in mammals is scarce. In fish, this compound has been reported to be approximately 100 times more potent than MS-222 (tricaine methanesulfonate).[9] For etomidate, the hypnotic plasma concentration in humans is generally considered to be above 200 ng/mL (approximately 0.82 µM).[5]
Studies on etomidate analogues have shown a strong correlation between their ability to modulate the GABA-A receptor in vitro and their hypnotic potency in vivo.[10] While direct EC50 values for this compound at the GABA-A receptor are not available in the public domain, it is expected to be a potent modulator based on its structural similarity to etomidate.
Table 2: Pharmacodynamic Properties of Etomidate
| Parameter | Value |
| Hypnotic Plasma Concentration (Humans) | >200 ng/mL[5] |
| GABA-A Receptor Modulation (α1β3γ2L, in vitro) | EC50 = 1.5 µM (for potentiation of EC5 GABA-evoked currents)[11] |
| Anesthetic Dose (Mice, IP) | 23.7 ± 1.5 mg/kg[12] |
Adverse Effects
The adverse effect profile of etomidate is well-characterized and includes pain on injection, myoclonus, postoperative nausea and vomiting, and, most significantly, adrenal suppression.[7] Etomidate inhibits the enzyme 11β-hydroxylase, which is crucial for cortisol and aldosterone synthesis.[7] This effect can persist for several hours after a single induction dose.
The adverse effects of this compound in mammals are not well-documented in a clinical or preclinical setting. However, recent reports of its misuse via electronic cigarettes have been associated with neuropsychiatric disturbances, hypokalemia, and signs of hyperandrogenism, which may be indicative of adrenal suppression similar to that caused by etomidate.[13] Further investigation into the adrenal toxicity of this compound is warranted.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound or etomidate) for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (or cells expressing specific GABA-A receptor subtypes)
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compounds (this compound, etomidate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the brain membranes, [³H]muscimol, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound.
-
Incubate at 4°C for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
Conclusion
This compound and etomidate share a common mechanism of action as positive allosteric modulators of the GABA-A receptor. While etomidate's pharmacological profile is well-established, there is a significant lack of quantitative data for this compound, particularly concerning its potency and efficacy at the GABA-A receptor and its adverse effect profile in mammals. The available pharmacokinetic data in mice suggest similar absorption characteristics to etomidate. The recent emergence of this compound as a substance of misuse highlights the urgent need for further research to fully characterize its pharmacological and toxicological properties. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for a comprehensive risk assessment and for understanding the potential clinical implications of this compound.
References
- 1. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etomidate: a valuable anaesthetic for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Enantiomers of Propoxate and their Anesthetic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxate, chemically known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral anesthetic agent structurally related to etomidate.[1] Due to the presence of a chiral center at the alpha-position of the ethyl group attached to the imidazole ring, this compound exists as two enantiomers: (R)-propoxate and (S)-propoxate. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles.[1] For many anesthetic agents, one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active or contribute to undesirable side effects.[1]
This technical guide provides a comprehensive overview of the enantiomers of this compound and their anesthetic activity, drawing upon available data for the racemic mixture and making logical inferences based on its close structural and functional analogue, etomidate. Currently, this compound is primarily used in research and aquaculture as a racemic mixture ((dl)-propoxate) for the anesthesia of fish.[2] Specific pharmacological data on the individual enantiomers of this compound is limited in publicly available literature. Therefore, much of the understanding of their distinct properties is extrapolated from the well-documented stereoselectivity of etomidate, where the (R)-enantiomer is the potent hypnotic agent.[1]
Putative Anesthetic Activity and Stereoselectivity
Based on the analogy with etomidate, it is hypothesized that the anesthetic activity of this compound resides primarily in one of its enantiomers. For etomidate, the (R)-enantiomer is responsible for the hypnotic effects, while the (S)-enantiomer is significantly less active.[1] By extension, it is presumed that one enantiomer of this compound is the active anesthetic, while the other is likely inactive or possesses a different pharmacological profile.
Quantitative Data on this compound (Racemic) and Inferred Enantiomeric Properties
The following table summarizes the available quantitative data for racemic this compound and presents a hypothetical breakdown of the properties of its enantiomers based on the stereoselectivity observed with etomidate. It is critical to note that the data for the individual enantiomers is inferred and not based on direct experimental results for this compound.
| Parameter | (dl)-Propoxate (Racemic) | (R)-Propoxate (Hypothesized Active) | (S)-Propoxate (Hypothesized Inactive) | Reference |
| Anesthetic Potency (Fish) | Effective Concentration: 0.5 - 10 mg/L | High | Low to negligible | [2] |
| Induction Time (Fish) | Rapid (within 30 seconds to a few minutes) | Rapid | N/A | [2] |
| Recovery Time (Fish) | Variable | Variable | N/A | [2] |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors | Unknown/Negligible effect on GABA-A receptors | [2][3] |
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for this compound is believed to be the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This action is consistent with other imidazole-based anesthetics like etomidate. The binding of this compound to the GABA-A receptor is thought to be stereoselective, with the active enantiomer having a much higher affinity for the receptor binding site. This enhanced GABAergic transmission leads to neuronal hyperpolarization and a general depression of the central nervous system, resulting in sedation and anesthesia.
References
Propoxate Degradation: A Technical Overview of Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Propoxate, an anesthetic agent structurally related to etomidate and metomidate, undergoes metabolic degradation through several key pathways.[1] While detailed environmental degradation studies are not extensively documented in publicly available literature, metabolic studies in biological systems provide significant insights into its transformation and the resulting byproducts. This guide summarizes the known degradation pathways of this compound, offering a technical exploration of its metabolic fate.
Metabolic Degradation Pathways
Studies on the pharmacokinetics of this compound have identified its metabolism as a key process in its biological activity and clearance. As an ester, this compound is susceptible to hydrolysis by esterases, which is a crucial step for its bioavailability and potential therapeutic effects, suggesting it may act as a prodrug.[2]
A pivotal study on the metabolism of this compound and its analogs in zebrafish, human liver microsomes, and other human samples identified six distinct metabolites of this compound. The primary metabolic transformations observed were:
-
Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.
-
Dealkylation: The removal of an alkyl group.
-
Dehydrogenation: The removal of hydrogen atoms, typically resulting in the formation of a double bond or a ketone.
-
Glucuronidation: The conjugation with glucuronic acid, a common mechanism to increase water solubility and facilitate excretion.
These metabolic processes are common for many pharmaceutical compounds and are essential for their detoxification and elimination from the body.[3][4]
Predicted Degradation Byproducts
Based on the identified metabolic pathways, the degradation of this compound can be predicted to yield several byproducts. The initial and most significant degradation step is likely the hydrolysis of the ester bond.
Hydrolysis
The ester linkage in this compound is a primary target for enzymatic hydrolysis, particularly by esterases present in biological systems.[2] This reaction would cleave the molecule into two main components.
The anticipated byproducts of this compound hydrolysis are:
-
1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid: The core imidazole-containing acid.
-
Propanol: The alcohol moiety from the ester group.
This hydrolysis reaction is a common degradation pathway for many ester-containing pharmaceuticals.[5]
Visualizing the Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways of this compound.
This compound Hydrolysis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-280814) | 7036-58-0 [evitachem.com]
- 3. Microbial metabolism marvels: a comprehensive review of microbial drug transformation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism marvels: a comprehensive review of microbial drug transformation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of Propoxate (CAS Number 7036-58-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propoxate (CAS 7036-58-0), chemically known as propyl 3-(1-phenylethyl)imidazole-4-carboxylate, is an imidazole derivative recognized for its potent anesthetic properties, particularly in aquatic vertebrates.[1] Structurally related to etomidate and metomidate, this compound functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its anesthetic use in laboratory settings. The document details its mechanism of action, presents available quantitative data, outlines experimental protocols for its application in fish anesthesia, and discusses its pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers utilizing or considering this compound in their experimental designs.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol .[1][4] It is characterized as a clear liquid with limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][4]
| Property | Value | Reference |
| CAS Number | 7036-58-0 | [1][4] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 258.32 g/mol | [1][4] |
| IUPAC Name | propyl 3-(1-phenylethyl)imidazole-4-carboxylate | [1][4] |
| Synonyms | This compound, R7464 | [3][5] |
| Appearance | Clear liquid | [4] |
| Solubility | Soluble in DMSO, limited in water | [1][4] |
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A receptors.[2] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2]
Upon binding of the endogenous ligand GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.[2]
This compound, like its analog etomidate, binds to a distinct allosteric site on the GABA-A receptor complex. This binding enhances the receptor's affinity for GABA, thereby potentiating the GABA-mediated chloride current.[2] The increased inhibitory signaling leads to the sedative and anesthetic effects observed with this compound administration.
Research Applications: Anesthesia in Aquatic Species
The primary and most well-documented research application of this compound is as an anesthetic agent for fish.[1][3] Its high potency, rapid induction, and relatively quick recovery times make it a valuable tool for various experimental procedures in aquatic research.[1]
Quantitative Anesthetic Data
The following table summarizes the effective concentrations and observed induction and recovery times for this compound in fish. It is important to note that these values can vary depending on the species, size, water temperature, and other experimental conditions.[6][7]
| Parameter | Value | Species | Reference |
| Effective Concentration | 0.5 - 10 mg/L | General Fish | [6] |
| Induction Time | 30 seconds - 4 minutes | General Fish | [6] |
| Potency Comparison | ~10 times more potent than Tricaine (MS-222) | General Fish | [1][6] |
Experimental Protocol: Immersion Anesthesia of Fish
This protocol provides a general guideline for inducing anesthesia in fish using this compound via immersion. Researchers should adapt this protocol based on their specific experimental needs and the species being studied.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Two tanks: one for anesthesia and one for recovery, filled with water from the fish's housing tank
-
Aeration equipment for both tanks
-
Timer
-
Net for transferring fish
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound.
-
Fill the anesthetic and recovery tanks with water from the fish's home environment to minimize stress.
-
Ensure both tanks are well-aerated.
-
-
Anesthesia Induction:
-
Calculate the required volume of this compound stock solution to achieve the desired final concentration in the anesthetic bath.
-
Add the stock solution to the anesthetic tank and mix thoroughly.
-
Gently transfer the fish into the anesthetic bath.
-
Continuously monitor the fish for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement). Record the time to induction.
-
-
Experimental Procedure:
-
Once the desired level of anesthesia is achieved, perform the experimental procedure.
-
-
Recovery:
-
Immediately following the procedure, transfer the fish to the recovery tank containing fresh, well-aerated water.
-
Monitor the fish until it regains equilibrium and normal swimming behavior. Record the time to full recovery.
-
Pharmacokinetics and Metabolism
Recent studies have begun to elucidate the pharmacokinetic profile of this compound. A study in mice using UPLC-MS/MS for quantification provided the following key parameters.
| Pharmacokinetic Parameter | Value (in mice) | Reference |
| Intravenous Dose | 1 mg/kg | [6] |
| Oral Dose | 10 mg/kg | [6] |
| Absolute Bioavailability | 15.3% | [6] |
Metabolism: In vitro studies with zebrafish and human liver microsomes have identified several metabolites of this compound. The primary metabolic pathways include hydroxylation, dealkylation, dehydrogenation, and glucuronidation.[2]
In Vitro Assay Methodologies
While specific in vitro quantitative data for this compound is limited in publicly available literature, general protocols for assessing GABA-A receptor modulators can be adapted for its characterization.
Radioligand Binding Assay (General Protocol)
This assay can be used to determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [³H]muscimol or [³H]flumazenil) competes with unlabeled this compound for binding to the receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
Radioligand (e.g., [³H]muscimol)
-
This compound solutions of varying concentrations
-
Incubation buffer
-
Scintillation fluid and counter
Brief Protocol:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brains.
-
Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology (General Protocol)
This technique can be used to measure the functional effect of this compound on GABA-A receptor-mediated currents.
Principle: This method allows for the recording of ion channel currents from a single cell expressing GABA-A receptors. The effect of this compound on GABA-evoked currents can be quantified.
Materials:
-
Cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells)
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
GABA and this compound solutions
Brief Protocol:
-
Cell Culture: Culture cells expressing the desired GABA-A receptor subunit combination.
-
Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
GABA Application: Apply a low concentration of GABA to elicit a baseline current.
-
Co-application: Co-apply GABA and this compound to the cell.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by this compound. An EC₅₀ value for the modulatory effect can be determined by testing a range of this compound concentrations.
Conclusion
This compound (CAS 7036-58-0) is a potent anesthetic agent with a well-defined mechanism of action involving the positive allosteric modulation of GABA-A receptors. Its primary application in research is as an effective anesthetic for fish, facilitating a wide range of experimental procedures. While detailed in vitro characterization and specific GABA-A receptor subunit selectivity data for this compound are not extensively available in the public domain, the established protocols for its use in aquatic species and the general methodologies for studying GABA-A receptor modulators provide a strong foundation for its application in neuroscience and pharmacology research. Further investigation into its in vitro properties would provide a more complete understanding of its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and this compound in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple and Sensitive HPLC-MS/MS Method for the Simultaneous Quantitative Analysis and Pharmacokinetic Comparison of Four Imidazole-Derived GABA Receptor Agonists: Etomidate, Metomidate, this compound, and Isothis compound in Mouse Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Propoxate Solution Preparation for Fish Anesthesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxate is a potent, imidazole-based anesthetic agent used for the sedation and immobilization of fish in research and aquaculture.[1] Structurally related to etomidate and metomidate, it is noted for its high potency, being approximately 10 times more potent than the commonly used Tricaine (MS-222).[1] this compound is typically administered via bath immersion and is characterized by rapid induction times.[1] However, recovery times can be variable and may be prolonged depending on the concentration and duration of exposure.[1] The available scientific literature primarily refers to the racemic mixture, (dl)-propoxate.[1] Due to limited data on its effects on specific fish species, it is crucial to conduct pilot studies to determine the optimal dosage for specific experimental conditions.[1]
Mechanism of Action
While the precise mechanism in fish is not fully elucidated, this compound, as an imidazole-based anesthetic, is believed to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1] GABA is the primary inhibitory neurotransmitter in the brain. The binding of this compound to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in sedation and anesthesia.
Caption: Proposed mechanism of action of this compound via GABA-A receptor modulation.
Quantitative Data Summary
Quantitative data for this compound is limited for specific species. Therefore, the following tables provide a general overview of this compound's efficacy and a comparison with other commonly used fish anesthetics. It is imperative to conduct pilot studies to determine the optimal concentration for your specific species and experimental conditions.
Table 1: General Efficacy of this compound in Fish
| Parameter | Value | Reference |
| Chemical Name | (dl)-1-(1-phenyl-ethyl)-5-(propoxy-carbonyl)-imidazole hydrochloride | |
| Typical Dosage Range | 0.5 - 10 mg/L | [1][2] |
| Induction Time | 30 seconds - 4 minutes | [1][2] |
| Recovery Time | Can be prolonged and is variable | [1] |
| Potency | Approximately 10 times more potent than MS-222 | [1][2] |
Table 2: Comparative Overview of Common Fish Anesthetics
| Anesthetic | Typical Dosage Range | Induction Time | Recovery Time | Key Considerations |
| (dl)-Propoxate | 0.5 - 10 mg/L[1] | 30 seconds - 4 minutes[1] | Can be prolonged[1] | High potency; limited data on specific species. |
| Tricaine (MS-222) | 25 - 100 mg/L[1] | < 4 minutes[1] | ~10 minutes[1] | Widely used; acidic, requires buffering. |
| Etomidate | 2.0 - 4.0 mg/L | ~90 seconds | Up to 40 minutes | Potent; can lead to longer recovery times. |
| Eugenol (Clove Oil) | 40 - 60 mg/L | Faster than MS-222 | Longer than MS-222 | Natural product; requires an emulsifier. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a crystalline powder with limited solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Therefore, a concentrated stock solution should be prepared before dilution in the anesthetic bath.
Materials:
-
(dl)-Propoxate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol for 10 mM Stock Solution:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound (Molecular Weight: 258.32 g/mol ) is calculated as follows:
-
Mass (mg) = 10 mmol/L * 0.001 L * 258.32 g/mol * 1000 mg/g = 2.5832 mg
-
-
Weigh the compound: Accurately weigh out approximately 2.58 mg of (dl)-propoxate powder using an analytical balance.
-
Dissolve in DMSO:
-
Add the weighed this compound to a sterile amber vial.
-
Add a small amount of DMSO (e.g., 200 µL) and vortex thoroughly to completely dissolve the powder.
-
-
Adjust to final volume: Once fully dissolved, add DMSO to reach a final volume of 1 mL.
-
Mix and store: Vortex the solution again to ensure homogeneity. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for long-term use.
General Anesthesia via Immersion
This protocol outlines the general procedure for anesthetizing fish using a this compound solution prepared from a stock solution.
Caption: Experimental workflow for this compound anesthesia in fish.
Methodology:
-
Pre-Anesthesia Preparation:
-
Anesthesia Induction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the anesthetic bath. For example, to make a 1 L solution of 1 mg/L this compound from a 10 mM (2583.2 mg/L) stock solution:
-
Volume of stock (mL) = (Desired Concentration (mg/L) * Final Volume (L)) / Stock Concentration (mg/L) * 1000 µL/mL
-
Volume of stock (µL) = (1 mg/L * 1 L) / 2583.2 mg/L * 1000 = ~387 µL
-
-
Add the calculated volume of the stock solution to the anesthetic bath and mix thoroughly.[1]
-
Gently transfer the fish to the anesthetic bath.[1]
-
Continuously monitor the fish for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement) and record the time to induction.[1]
-
-
Procedure:
-
Once the desired level of anesthesia is reached, perform the experimental procedure.
-
If the procedure is lengthy, consider irrigating the gills with a lower concentration of the anesthetic solution to maintain anesthesia.
-
-
Recovery:
Troubleshooting and Considerations
-
Prolonged Recovery: If recovery is prolonged, ensure the recovery tank is well-aerated and consider gently moving the fish to facilitate water flow over the gills. For future experiments, reduce the this compound concentration or the duration of exposure.[1]
-
Adverse Reactions (e.g., hyperexcitability): If hyperexcitability is observed during induction, the concentration may be too low. A slightly higher, but safe, concentration might lead to a smoother induction. Conversely, muscle spasms at deeper stages of anesthesia could indicate an overdose.
-
Water Quality: Maintain consistent water temperature and pH, as these can affect the efficacy of the anesthetic.
-
Species and Individual Variability: The response to anesthetics can vary significantly between species and even between individuals of the same species based on size, age, and health status. Always conduct pilot studies on a small number of fish to determine the optimal dose.[1]
References
Application Note: A Validated UPLC-MS/MS Method for the Rapid Quantification of Propoxate in Plasma
Introduction
Propoxate is an imidazole-derived compound that has gained attention in various research fields. To support pharmacokinetic and other drug development studies, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential. This application note describes a highly selective and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma samples. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated to ensure its reliability for high-throughput plasma sample analysis.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma samples is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification in plasma.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting its stock solution with methanol.
Sample Preparation Protocol
-
Label polypropylene microcentrifuge tubes for each sample, standard, and QC.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Conditions
UPLC System:
| Parameter | Condition |
| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 4 minutes |
| Gradient | A suitable gradient to ensure separation from matrix components. |
Mass Spectrometer:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for this compound (e.g., 3.0 - 4.0 kV) |
| Source Temperature | Optimized for the instrument (e.g., 150°C) |
| Desolvation Temp. | Optimized for the instrument (e.g., 400°C) |
| Gas Flows | Optimized for the instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | To be determined | To be determined | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized | To be optimized |
Note: The user should optimize the MRM transitions and associated parameters (Collision Energy, Declustering Potential) for this compound and the chosen internal standard by infusing a standard solution into the mass spectrometer.
Method Validation Summary
The developed UPLC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters are summarized below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.77 - 1540 ng/mL[1][2] |
| Correlation Coefficient (r) | > 0.998[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.77 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | [Low QC Conc.] | < 15% | 85 - 115% | < 15% | 85 - 115% |
| MQC | [Medium QC Conc.] | < 15% | 85 - 115% | < 15% | 85 - 115% |
| HQC | [High QC Conc.] | < 15% | 85 - 115% | < 15% | 85 - 115% |
Note: The specific concentrations for LQC, MQC, and HQC and the corresponding measured precision and accuracy data should be determined during method validation. A study on this compound and its analogs reported intraday and interday precision to be within 0.123%–11.2%, and accuracy in the range of -9.68% to 9.86%[1].
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | Consistent and reproducible across QC levels. |
| Matrix Effect | Minimal to no significant ion suppression or enhancement observed. |
Note: A study on related compounds showed recovery rates of 89.3%–103% and matrix effects of 87.1%–105% were within acceptable ranges.
Conclusion
This application note presents a simple, rapid, and reliable UPLC-MS/MS method for the quantification of this compound in plasma. The method demonstrates good linearity and sensitivity, and the validation results for key parameters indicate that it is suitable for supporting pharmacokinetic studies and other applications requiring the accurate measurement of this compound in a biological matrix. The straightforward protein precipitation sample preparation makes it amenable to high-throughput analysis.
References
Application Notes and Protocols for Propoxate as an Anesthetic in Aquatic Animals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. Propoxate is not approved for use in aquaculture for human consumption in many regions. All anesthetic procedures should be conducted in accordance with institutional and national animal welfare guidelines. It is imperative to conduct pilot studies to determine the optimal and safe dosage for the specific aquatic species and environmental conditions being tested.
Introduction
This compound is a potent, imidazole-based anesthetic agent that has been utilized for the sedation and immobilization of fish and other aquatic animals in research settings.[1][2] It is structurally related to other anesthetics such as etomidate and metomidate.[1][3] The available literature primarily refers to the racemic mixture, (dl)-Propoxate, which contains both (S) and (R) enantiomers in equal amounts.[1] While (S)-Propoxate is noted for its high potency, comprehensive, peer-reviewed data on its use across a wide range of aquatic species remains limited.[4]
Mechanism of Action
This compound is believed to exert its anesthetic effects primarily through its interaction with the GABA-A receptor in the central nervous system.[3][4] As a positive modulator of this inhibitory neurotransmitter receptor, this compound enhances the effect of gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, inhibiting the generation and propagation of action potentials and resulting in sedation and anesthesia.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for (dl)-Propoxate and provides a comparison with other commonly used anesthetics in aquatic animals. Dosages and times can vary significantly based on species, size, water temperature, and other environmental factors.[1]
| Anesthetic Agent | Chemical Class | Recommended Dosage Range (mg/L) | Induction Time | Recovery Time | Key Characteristics |
| (dl)-Propoxate | Carboxylate imidazole | 0.5 - 10 | 30 seconds - 4 minutes | Can be prolonged | High potency (approx. 10x more than MS-222); limited species-specific data.[1][4] |
| Tricaine (MS-222) | m-aminobenzoic acid ethyl ester | 25 - 100 | < 4 minutes | ~10 minutes | Most widely used; acidic and requires buffering.[1] |
| Etomidate | Carboxylate imidazole | 2.0 - 4.0 | ~90 seconds | Up to 40 minutes | Potent; can lead to longer recovery times.[1] |
| Metomidate | - | 1 - 10 | < 3 minutes | Up to 40 minutes | Effective hypnotic; may not provide sufficient analgesia for surgery.[1] |
| Eugenol (Clove Oil) | Phenol | 40 - 60 | Faster than MS-222 | Longer than MS-222 | Natural product; requires an emulsifier.[1] |
Experimental Protocol: Immersion Anesthesia
This protocol provides a generalized methodology for the administration of this compound via immersion. A pilot study with a small number of animals is essential to determine the optimal concentration and exposure time for the target species and experimental conditions.
1. Materials
-
(dl)-Propoxate
-
Appropriate solvent if required (e.g., ethanol for stock solution preparation)
-
Holding tank with well-aerated, clean water of the same temperature and quality as the source water
-
Anesthetic induction tank
-
Separate, well-aerated recovery tank with clean water of the same temperature and quality as the holding tank[4]
-
Aeration equipment (e.g., air stones)
-
Water quality monitoring equipment (e.g., pH meter, thermometer, oxygen sensor)
-
Timer
-
Nets for transferring animals
-
Personal protective equipment (gloves, safety glasses)
2. Preparation
-
Fasting: Fast the animals for 12-24 hours prior to anesthesia to reduce metabolic rate and minimize the production of waste, which can affect water quality.[4]
-
Prepare Tanks: Set up the holding, induction, and recovery tanks. Ensure vigorous aeration in all tanks, especially the recovery tank.[4]
-
Prepare Stock Solution: Prepare a stock solution of (dl)-Propoxate. Due to its potential for low water solubility, a solvent like ethanol may be necessary to create a concentrated stock solution. The final concentration of the solvent in the anesthetic bath should be minimized.
-
Prepare Anesthetic Bath: Add the calculated volume of the this compound stock solution to the induction tank to achieve the desired anesthetic concentration. Mix thoroughly to ensure even distribution.
3. Anesthetic Induction
-
Transfer: Gently transfer the animal from the holding tank to the anesthetic bath.[4]
-
Monitoring: Continuously monitor the animal for the desired stage of anesthesia. Key indicators include:
-
Loss of equilibrium
-
Cessation of opercular movement (in fish)
-
Loss of response to tactile stimuli
-
-
Record Time: Record the time to induction.[4] Induction times with (dl)-Propoxate can be rapid, often within 30 seconds to a few minutes.[1]
4. Procedure
-
Perform Procedure: Once the desired anesthetic depth is reached, perform the intended procedure (e.g., tagging, measurement, tissue sampling).
-
Maintenance (for longer procedures): If the procedure is lengthy, consider transferring the animal to a maintenance bath with a lower anesthetic concentration or providing intermittent exposure to the anesthetic.[4] During any procedure where the animal is out of the water, its skin and gills should be kept moist.
5. Recovery
-
Transfer to Recovery: Immediately after the procedure, transfer the animal to the well-aerated recovery tank.[4]
-
Monitoring: Continuously monitor the animal for signs of recovery, such as:
-
Return of opercular movement (in fish)
-
Return of equilibrium and normal swimming behavior
-
-
Record Time: Record the time to full recovery.[4] Recovery times can be variable and may be prolonged depending on the concentration and duration of exposure.[1]
-
Return to Holding: Once fully recovered, the animal can be returned to a clean holding tank for further observation.
Toxicity and Safety Considerations
-
Limited Data: There is a lack of comprehensive, peer-reviewed data on the physiological effects and safety margins of this compound across different aquatic species.[4]
-
Pilot Studies: It is crucial to conduct pilot studies with a small number of animals to determine the optimal and safe dosage for your specific experimental conditions.[1]
-
Water Quality: The efficacy and toxicity of anesthetics can be influenced by water quality parameters such as temperature and pH.[5]
-
Adverse Reactions: If adverse reactions such as muscle twitching or prolonged recovery are observed, consider reducing the concentration or exploring alternative anesthetics.[1][4]
-
Environmental Persistence: The environmental fate and potential toxicity of this compound to non-target organisms are not well-documented. Proper disposal of anesthetic solutions according to institutional guidelines is essential.
Pharmacokinetics
Limited data is available on the pharmacokinetics of this compound in aquatic animals. A study in mice determined the absolute bioavailability of this compound to be 15.3% after oral administration.[6][7] The pharmacokinetics in fish, particularly absorption and elimination rates following immersion, require further investigation to establish appropriate withdrawal times for any potential aquaculture applications.[8]
Conclusion
This compound is a potent anesthetic for aquatic animals that offers the advantage of rapid induction. However, the limited availability of species-specific data necessitates a cautious approach. Researchers must conduct thorough pilot studies to establish safe and effective protocols for their target species. The generalized protocol provided here serves as a foundation for developing more specific procedures tailored to individual research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pain Management in Fish - WSAVA 2017 Congress - VIN [vin.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and this compound in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Propoxate Administration in Mice for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration routes of propoxate in mice for pharmacokinetic (PK) studies. The accompanying protocols offer step-by-step guidance for conducting such studies, including drug administration, sample collection, and bioanalysis.
Introduction to this compound Pharmacokinetics in Mice
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in mice after intravenous and oral administration. This data is essential for comparing the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound between these two routes.
| Pharmacokinetic Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | Not Applicable (Initial concentration is maximal) | Data not explicitly provided in search results |
| Tmax (h) | Not Applicable | Data not explicitly provided in search results |
| AUC (0-t) (ng·h/mL) | Data not explicitly provided in search results | Data not explicitly provided in search results |
| AUC (0-∞) (ng·h/mL) | Data not explicitly provided in search results | Data not explicitly provided in search results |
| t1/2 (h) | Data not explicitly provided in search results | Data not explicitly provided in search results |
| Absolute Bioavailability (%) | Not Applicable | 15.3%[1][2] |
Note: While the absolute bioavailability is provided, the specific values for Cmax, Tmax, AUC, and t1/2 were not detailed in the provided search results. Researchers should refer to the primary literature for more granular data.
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice and the subsequent analysis of pharmacokinetic samples.
Protocol 1: Preparation of this compound Dosing Solution
-
Vehicle Selection: A suitable vehicle for this compound should be chosen based on its solubility and the intended administration route. For intravenous injection, a sterile isotonic saline solution is commonly used. For oral gavage, an aqueous vehicle like water or a suspension in a vehicle such as 0.5% carboxymethylcellulose may be appropriate.
-
Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve or suspend the this compound in the chosen vehicle to achieve the desired final concentration for dosing (e.g., 1 mg/mL for IV injection, 10 mg/mL for oral gavage).
-
Ensure the solution is homogenous. If it is a suspension, ensure uniform distribution before each administration.
-
For IV administration, the solution must be sterile and filtered through a 0.22 µm filter.
-
Protocol 2: Administration of this compound to Mice
A. Intravenous (IV) Injection (Tail Vein)
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the desired volume (typically 5-10 mL/kg body weight).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
B. Oral Gavage (PO)
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gavage Needle Insertion:
-
Use a flexible, ball-tipped gavage needle (18-20 gauge for adult mice).
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
-
Administration: Once the needle is in the stomach, administer the this compound solution slowly.
-
Needle Removal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Observe the mouse for any signs of distress or regurgitation.
C. Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the mouse by scruffing the neck and allowing the hindquarters to be exposed.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection:
-
Lift the hindquarters slightly to displace the abdominal organs.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the this compound solution.
-
D. Subcutaneous (SC) Injection
-
Animal Restraint: Grasp the loose skin over the shoulders (scruff) to create a tent of skin.
-
Injection Site: The injection site is at the base of the "tent" of skin.
-
Injection:
-
Insert a 25-27 gauge needle into the subcutaneous space.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Protocol 3: Blood Sample Collection and Processing
-
Blood Collection: At predetermined time points after this compound administration, collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture). The volume of blood collected should not exceed the recommended limits.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold methanol to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
Protocol 4: Bioanalysis by UPLC-MS/MS
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of this compound in plasma samples.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification: A calibration curve is generated using known concentrations of this compound in blank mouse plasma, with a linear range typically from 0.77 to 1540 ng/mL.[1]
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow of a pharmacokinetic study in mice.
References
Application Notes and Protocols for Propoxate as a Tool in Fish Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(dl)-Propoxate is an effective imidazole-based anesthetic agent utilized for the sedation and immobilization of fish in research settings.[1] Its high potency, approximately ten times greater than the commonly used MS-222, allows for rapid induction of anesthesia, facilitating a variety of procedures essential for nervous system function studies.[1] Understanding the mechanism of action, appropriate dosages, and experimental protocols for propoxate is crucial for its safe and effective use in generating reliable and reproducible data.
These application notes provide a comprehensive overview of (dl)-propoxate, including its signaling pathway, quantitative data on its anesthetic properties, and detailed protocols for its application in fish.
Mechanism of Action: GABA-A Receptor Modulation
(dl)-Propoxate, similar to its structural analogs etomidate and metomidate, is understood to function as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2] GABA is the primary inhibitory neurotransmitter in the vertebrate brain. By binding to a specific site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in the inhibition of synaptic transmission, producing sedation and anesthesia.[2]
Data Presentation
The efficacy of (dl)-propoxate can be influenced by factors such as fish species, size, age, and water temperature and quality.[1] Therefore, the following tables provide general dosage ranges and should be used as a starting point for species-specific protocol development.
Table 1: Anesthetic Properties of (dl)-Propoxate in Fish
| Parameter | Value | Source |
| Typical Dosage Range | 0.5 - 10 mg/L | [1] |
| Induction Time | 30 seconds - 4 minutes | [1] |
| Recovery Time | Variable, can be prolonged | [1] |
Table 2: Comparison of Common Immersion Anesthetics in Fish
| Anesthetic | Typical Dosage Range | Induction Time | Recovery Time | Key Considerations | Source |
| (dl)-Propoxate | 0.5 - 10 mg/L | 30 seconds - 4 minutes | Can be prolonged | High potency; limited data on specific species. | [1] |
| Tricaine (MS-222) | 25 - 100 mg/L | < 4 minutes | ~10 minutes | Most widely used; acidic, requires buffering. | [1] |
| Etomidate | 2.0 - 4.0 mg/L | ~90 seconds | Up to 40 minutes | Potent; can lead to longer recovery times. | [1] |
| Metomidate | 1 - 10 mg/L | < 3 minutes | Up to 40 minutes | Effective hypnotic; may not provide sufficient analgesia. | [1] |
| Eugenol (Clove Oil) | 40 - 60 mg/L | Faster than MS-222 | Longer than MS-222 | Natural product; requires an emulsifier. | [1] |
Experimental Protocols
The following protocols are intended as a general guide. It is imperative to conduct pilot studies with a small number of fish to determine the optimal dosage and exposure times for the specific species and experimental conditions.
Protocol 1: Preparation of (dl)-Propoxate Stock Solution
Materials:
-
(dl)-Propoxate crystalline powder
-
Appropriate solvent (e.g., ethanol, as this compound is a crystalline powder)
-
Volumetric flask
-
Stir plate and stir bar
-
Amber glass bottle for storage
Procedure:
-
Determine the desired stock solution concentration (e.g., 1 g/L or 1000 ppm).
-
Weigh the required amount of (dl)-propoxate powder.
-
In a volumetric flask, dissolve the powder in a small amount of the chosen solvent.
-
Once dissolved, bring the solution to the final volume with distilled water.
-
Mix thoroughly using a stir plate until the solution is homogenous.
-
Store the stock solution in a labeled amber glass bottle at 4°C. Prepare fresh working solutions daily.
Protocol 2: General Anesthesia via Immersion
Materials:
-
Anesthetic bath tank
-
Recovery tank (with fresh, well-aerated water from the home tank)
-
Aeration source for both tanks
-
(dl)-Propoxate stock solution
-
Net for fish transfer
-
Timer
Procedure:
-
Preparation:
-
Prepare the anesthetic bath by adding the calculated volume of the (dl)-propoxate stock solution to water from the fish's home tank to achieve the desired final concentration. Mix thoroughly.
-
Ensure both the anesthetic and recovery tanks are well-aerated.
-
It is recommended to fast fish for 12-24 hours prior to anesthesia to reduce metabolic rate and waste production.[2]
-
-
Induction:
-
Gently transfer the fish to the anesthetic bath.
-
Start the timer immediately.
-
Continuously monitor the fish for the desired stage of anesthesia (see Table 3).
-
Record the time to induction.
-
-
Procedure:
-
Once the desired level of anesthesia is reached, perform the experimental procedure.
-
If the procedure is lengthy, consider irrigating the gills with a lower concentration of the anesthetic solution to maintain anesthesia.
-
-
Recovery:
-
Immediately after the procedure, transfer the fish to the recovery tank.
-
Position the fish to ensure a gentle flow of water over the gills.
-
Monitor the fish until it regains equilibrium and normal swimming behavior.
-
Record the time to full recovery.
-
Table 3: Stages of Anesthesia in Fish
| Stage | Behavioral Signs |
| I | Light Sedation: Slight decrease in reactivity. |
| II | Deep Sedation: Loss of equilibrium, decreased opercular rate. |
| III | Surgical Anesthesia: Total loss of equilibrium and muscle tone, slow and regular opercular rate. |
| IV | Medullary Collapse: Opercular movements cease, potential for cardiac arrest. |
Monitoring is critical to avoid Stage IV.
Troubleshooting
Variability in response to anesthetics is common in fish. The following diagram outlines potential issues and troubleshooting steps.
Conclusion
(dl)-Propoxate is a valuable tool for researchers studying the nervous system in fish. Its potent anesthetic properties allow for the safe and effective immobilization of subjects, which is a prerequisite for a wide range of neurophysiological and behavioral experiments. By understanding its mechanism of action as a GABA-A receptor modulator and adhering to careful, species-specific dosing protocols, scientists can reliably employ this compound to facilitate their research and gather high-quality data. As with any anesthetic, careful monitoring and the implementation of pilot studies are essential for ensuring animal welfare and experimental success.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Propoxate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propoxate is an imidazole-derived compound that has been investigated for its anesthetic properties. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification in bulk form and in pharmaceutical formulations to ensure quality, stability, and proper dosage. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique in pharmaceutical analysis due to its specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC-UV method. The described method is suitable for quality control, stability studies, and formulation development.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The following conditions are recommended as a starting point for method development and validation.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 230 nm (Note: This is a common wavelength for aromatic compounds. It is recommended to determine the absorption maximum of this compound by scanning a standard solution from 200-400 nm using a UV-Vis spectrophotometer).
-
Run Time: Approximately 15 minutes.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
For Bulk Drug Substance (API):
-
Accurately weigh approximately 10 mg of the this compound API.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
For Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following table summarizes the quantitative data derived from method validation studies for this compound analysis, based on typical performance characteristics of similar HPLC methods found in the literature.[1]
Table 1: Summary of Quantitative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.77 - 1540 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998[1] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.2 - 1 ng/mL[1] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Note: The linearity range, LOD, and LOQ are based on a highly sensitive UPLC-MS/MS method for bioanalysis and may differ for a standard HPLC-UV method. These parameters should be experimentally determined for the specific method and instrument used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data acquisition.
Caption: Workflow for this compound analysis by HPLC.
References
Stereospecific Synthesis of (S)-Propoxate for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propoxate, chemically known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral imidazole derivative structurally related to the intravenous anesthetic agent, etomidate. As with many chiral drugs, the individual enantiomers of this compound are expected to exhibit distinct pharmacological profiles. By analogy to etomidate, where the (R)-enantiomer is the potent hypnotic agent, it is hypothesized that (S)-Propoxate is the pharmacologically active enantiomer. The stereospecific synthesis of (S)-Propoxate is therefore crucial for research into its anesthetic properties, mechanism of action, and potential therapeutic applications. These application notes provide a detailed protocol for a plausible stereospecific synthesis of (S)-Propoxate, methods for its chiral analysis, and an overview of its expected biological context.
Biological Context and Mechanism of Action
While specific research on (S)-Propoxate is limited, its mechanism of action is presumed to be similar to that of (R)-etomidate, which is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.
(S)-Propoxate is expected to bind to a specific site on the GABA-A receptor, enhancing the effect of GABA and potentiating the inhibitory signal. This leads to a profound sedative and hypnotic effect.
Below is a diagram illustrating the signaling pathway of GABA-A receptor modulation.
Application Notes and Protocols for the Use of Propofol in Electrophysiology Recording Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent valued for its rapid onset and short duration of action. Beyond its clinical applications in anesthesia and sedation, propofol is a significant modulator of neuronal and cardiac excitability, making it a compound of interest in electrophysiological research.[1][2][3] Its effects are mediated through various mechanisms, including the potentiation of GABA-A receptor activity and the modulation of several voltage-gated ion channels.[4][5]
These application notes provide a comprehensive overview of the use of propofol in electrophysiology recording experiments. Included are summaries of its effects on key electrophysiological parameters, detailed protocols for in vitro and in vivo applications, and visualizations of its signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of Propofol on Cardiac Electrophysiological Parameters
| Parameter | Species/Model | Propofol Concentration/Dose | Observed Effect | Reference |
| Sinus Cycle Length | Pig (in vivo) | Low-dose: 1 mg/kg bolus + 0.1 mg/kg/min infusion | Decrease from 565 ± 36 ms to 541 ± 28 ms | [6] |
| High-dose: additional 1 mg/kg bolus + 0.2 mg/kg/min infusion | Decrease to 527 ± 26 ms | [6] | ||
| Corrected Sinus Node Recovery Time | Pig (in vivo) | Low-dose | Prolongation from 119 ± 35 ms to 126 ± 32 ms | [6] |
| High-dose | Prolongation to 130 ± 30 ms | [6] | ||
| His-Ventricular (HV) Interval | Pig (in vivo) | Low-dose | Increase from 33 ± 4 ms to 36 ± 4 ms | [6] |
| High-dose | Increase to 40 ± 3 ms | [6] | ||
| Atrioventricular (AV) Conduction (AH) Interval | Rabbit (Langendorff-perfused heart) | 3 µM | Significant prolongation | [7] |
| 3-100 µM | Dose-dependent prolongation | [7] | ||
| Action Potential Duration (APD) | Normal Myocardium | Therapeutic concentrations | Shortens APD | [8] |
| Ischemic Myocardium | Therapeutic concentrations | Lessens ischemia-induced shortening of APD | [8] |
Table 2: Effects of Propofol on Neuronal Electrophysiological Parameters
| Parameter | Preparation | Propofol Concentration | Observed Effect | Reference |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Mouse Locus Coeruleus Neurons | 30 µM | Increase from 2.26 ± 1.14 Hz to 2.91 ± 1.16 Hz | [9] |
| sIPSC Decay Time | Mouse Locus Coeruleus Neurons | 30 µM | Prolongation from 10.57 ± 4.48 ms to 14.57 ± 6.66 ms | [9] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Rat Hippocampal Slices | 250 µM | Significant reduction by 14% ± 1% | [10] |
| 500 µM | Increased inhibition | [10] | ||
| Action Potential (AP) Amplitude | Rat Hippocampal Slices | Not specified | Decreased by ~10% | [10] |
| AP Half-width | Rat Hippocampal Slices | Not specified | Increased by ~26% | [10] |
Table 3: Effects of Propofol on Ion Channels
| Ion Channel | Preparation | Propofol Concentration | Effect | Reference |
| Voltage-gated Na+ Channels (INa) | Rabbit Ventricular Myocytes | ED50: 6.9 ± 0.9 µM | Dose-dependent suppression | [7] |
| Rat Ventricular Myocytes | EC50: 14.8 ± 2.3 µM | Dose-dependent block | [11] | |
| L-type Ca2+ Channels (ICa) | Rabbit Ventricular Myocytes | ED50: 8.3 ± 1.5 µM | Dose-dependent suppression | [7] |
| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | ED50: 5.7 ± 0.8 µM | Suppression | [7] |
| Inward Rectifier K+ Current (IK1) | Rabbit Ventricular Myocytes | Not specified | Reduction | [7] |
| GABA-A Receptor-mediated Cl- Current | Rat Cultured Hippocampal Neurons | 1-10 µM | Potentiation of GABA-evoked currents | [4] |
| Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels | Heterologous Expression System | Clinical concentrations | Suppression of maximum current | [12][13] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Propofol's Effects on Neuronal Ion Channels
Objective: To characterize the effects of propofol on voltage-gated or ligand-gated ion channels in cultured neurons or acute brain slices.
Materials:
-
Cell culture medium or artificial cerebrospinal fluid (aCSF)
-
External and internal patch-clamp solutions
-
Propofol stock solution (dissolved in DMSO, then diluted)
-
Borosilicate glass capillaries for patch pipettes
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Perfusion system
Procedure:
-
Preparation of Cells:
-
For cultured neurons: Plate cells on coverslips at an appropriate density and allow for adherence and growth.
-
For acute brain slices: Prepare brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
-
Solutions:
-
aCSF (for slices): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Internal Solution (example for K+ currents): (in mM) 140 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 10 EGTA, adjusted to pH 7.3 with KOH.
-
Propofol Solutions: Prepare fresh dilutions of propofol in the external solution/aCSF from a stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer the coverslip with cultured cells or a brain slice to the recording chamber on the microscope stage and perfuse with oxygenated external solution/aCSF.
-
Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline ion channel activity using appropriate voltage-clamp protocols (e.g., voltage steps to activate voltage-gated channels, or application of agonists to activate ligand-gated channels).
-
Perfuse the recording chamber with the propofol-containing solution for a defined period.
-
Record the ion channel activity in the presence of propofol.
-
Perform a washout by perfusing with the control solution to observe reversibility.
-
-
Data Analysis:
-
Measure parameters such as current amplitude, activation and inactivation kinetics, and dose-response relationships.
-
Compare the data before, during, and after propofol application using appropriate statistical tests.
-
Protocol 2: In Vivo Electrophysiological Recording of Propofol's Effects on Cardiac Conduction
Objective: To assess the effects of propofol on cardiac conduction system parameters in an anesthetized animal model.
Materials:
-
Animal model (e.g., swine, rabbit)
-
Anesthetic and monitoring equipment
-
Multi-electrode recording catheters
-
Intracardiac recording and stimulation system
-
Propofol for intravenous administration
-
Saline or other vehicle control
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Intubate and mechanically ventilate the animal.
-
Place intravenous and intra-arterial catheters for drug administration and blood pressure monitoring.
-
Introduce multi-electrode catheters into the heart via a femoral or jugular vein under fluoroscopic guidance. Position the catheters at various locations (e.g., high right atrium, His bundle region, right ventricular apex) to record intracardiac electrograms.
-
-
Baseline Electrophysiological Study:
-
Perform a baseline electrophysiological study including the measurement of:
-
Sinus cycle length
-
Atrial-His (AH) and His-ventricular (HV) intervals
-
Atrioventricular nodal effective refractory period (AVNERP)
-
Wenckebach cycle length
-
Corrected sinus node recovery time (CSNRT)
-
-
-
Propofol Administration:
-
Administer a bolus dose of propofol followed by a continuous infusion at the desired rate.[6]
-
For a control group, administer an equivalent volume of the vehicle.
-
-
Post-Propofol Electrophysiological Study:
-
Repeat the complete electrophysiological study at one or more time points during the propofol infusion.
-
-
Data Analysis:
-
Compare the electrophysiological parameters measured at baseline and during propofol administration.
-
Analyze for statistically significant changes in conduction intervals and refractory periods.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by propofol in electrophysiology.
Caption: Workflow for a whole-cell patch-clamp experiment with propofol.
References
- 1. Propofol and arrhythmias: two sides of the coin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Propofol in the Cardiovascular System and its Related Mechanism Research Progress. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. An electrophysiological study of the effects of propofol on native neuronal ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propofol increases agonist efficacy at the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of propofol on the normal cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative direct electrophysiological effects of propofol on the conduction system and ionic channels of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propofol in ICU Settings: Understanding and Managing Anti-Arrhythmic, Pro-Arrhythmic Effects, and Propofol Infusion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propofol regulates arousal by enhancing inhibitory synaptic transmission of noradrenergic neurons in the locus coeruleus of adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propofol reduces synaptic strength by inhibiting sodium and calcium channels at nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of propofol on macroscopic and single channel sodium currents in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propofol, an Anesthetic Agent, Inhibits HCN Channels through the Allosteric Modulation of the cAMP-Dependent Gating Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Application Notes and Protocols: Methanol-Induced Protein Precipitation for Propoxate Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxate, an analogue of the intravenous anesthetic agent etomidate, is increasingly a subject of study in pharmacokinetic and toxicological research. Accurate quantification of this compound in biological matrices such as plasma is crucial for these investigations. A critical step in the analytical workflow is the effective removal of proteins from the sample, which can interfere with downstream analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methanol-induced protein precipitation is a widely adopted, straightforward, and cost-effective method for sample preparation. This technique leverages the principle of altering the solvent environment to reduce the solubility of proteins, causing them to precipitate out of solution. The resulting supernatant, containing the analyte of interest, can then be directly analyzed or subjected to further cleanup steps. This application note provides a detailed protocol for the use of methanol-induced protein precipitation for the preparation of plasma samples containing this compound, along with relevant performance data and visual workflows.
Data Presentation: Performance Characteristics
While specific recovery and matrix effect data for this compound using methanol-induced protein precipitation is not extensively published, validation data for the structurally similar compound etomidate and its analogues provide valuable insights into the expected performance of this sample preparation method. The following tables summarize typical validation parameters for the analysis of etomidate and its analogues in plasma, which can serve as a benchmark for methods involving this compound.
Table 1: Linearity and Sensitivity for this compound and Related Compounds in Plasma
| Compound | Calibration Curve Range (ng/mL) | Correlation Coefficient (r) |
| This compound | 0.77–1540 | > 0.998 |
| Etomidate | 0.5–1000 | > 0.998 |
| Metomidate | 0.504–1080 | > 0.998 |
Data derived from a UPLC-MS/MS method for the pharmacokinetic analysis of etomidate, metomidate, and this compound in mouse plasma where methanol-induced protein precipitation was used for sample preparation[1].
Table 2: Recovery and Matrix Effect for Etomidate and its Analogs (Illustrative Data)
| Analyte | Quality Control Level | Recovery (%) | Matrix Effect (%) |
| Etomidate | Low | 89.3 | 92.1 |
| Medium | 95.2 | 95.5 | |
| High | 91.8 | 93.7 | |
| Metomidate | Low | 90.1 | 94.3 |
| Medium | 96.5 | 97.2 | |
| High | 93.2 | 95.1 | |
| Isothis compound | Low | 88.7 | 91.5 |
| Medium | 94.8 | 96.8 | |
| High | 92.5 | 94.2 |
Note: This data is illustrative and based on the validation of a UPLC-MS/MS method for etomidate and its analogs. While this method employed a different extraction technique, the values provide a general expectation for recovery and matrix effect for this class of compounds.
Experimental Protocols
Principle of Methanol-Induced Protein Precipitation
The addition of a water-miscible organic solvent, such as methanol, to a biological sample like plasma disrupts the hydration layer surrounding protein molecules. This alteration in the solvent environment reduces the dielectric constant of the solution, leading to an increase in the electrostatic attraction between protein molecules. Consequently, the proteins aggregate and precipitate, allowing for their separation from the smaller drug molecules, such as this compound, which remain in the supernatant.
Detailed Protocol for Methanol-Induced Protein Precipitation of Plasma Samples
This protocol is designed for the preparation of plasma samples for the analysis of this compound by LC-MS/MS.
Materials:
-
Plasma sample containing this compound
-
Methanol (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Syringe filters (0.22 µm) and vials for LC-MS/MS analysis
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample. The volume should be minimal to avoid significant dilution (e.g., 10 µL).
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the microcentrifuge tube. This corresponds to a 3:1 ratio of methanol to plasma.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean tube.
-
Filtration (Optional but Recommended): For cleaner samples and to protect the analytical column, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system for the quantification of this compound.
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: Workflow of methanol-induced protein precipitation for this compound sample preparation.
Mechanism of Methanol-Induced Protein Precipitation
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Propoxate Concentration for Rapid Fish Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (dl)-Propoxate for fish anesthesia, with a specific focus on optimizing concentrations for rapid recovery. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (dl)-Propoxate and what is its primary application in fish research?
A1: (dl)-Propoxate is a potent, imidazole-based anesthetic agent used for the sedation and immobilization of fish in research and aquaculture.[1] Its high potency, approximately 10 times that of the commonly used MS-222, makes it an effective option for various procedures.[1] It is typically administered via immersion in an anesthetic bath.[1]
Q2: What is the mechanism of action for (dl)-Propoxate?
A2: (dl)-Propoxate is structurally related to etomidate and is believed to act as a positive modulator of the GABA-A (gamma-aminobutyric acid type A) receptor in the central nervous system.[1][2] By enhancing the effects of the inhibitory neurotransmitter GABA, it increases neuronal inhibition, leading to sedation and anesthesia.[2]
Q3: What is the recommended concentration range for (dl)-Propoxate?
A3: The effective concentration of (dl)-Propoxate typically ranges from 0.5 mg/L to 10 mg/L.[1] However, the optimal concentration is highly dependent on the fish species, size, water temperature, and the desired depth of anesthesia.[1] It is crucial to conduct pilot studies with a small number of fish to determine the ideal dosage for your specific experimental conditions.[1]
Q4: How does Propoxate compare to other common fish anesthetics?
A4: this compound is a high-potency anesthetic with rapid induction times, often faster than MS-222.[1][2] However, recovery times can be more variable and potentially prolonged compared to MS-222.[1][2] Unlike MS-222, which can be acidic and require buffering, this compound does not have this issue.[2] Etomidate, which is structurally similar to this compound, is also a potent anesthetic but can sometimes cause muscle twitching and has a longer recovery period.[2]
Troubleshooting Guide
Issue 1: Prolonged Recovery Time or Failure to Recover
-
Possible Cause: The anesthetic concentration may be too high for the specific fish species, size, or water temperature. Prolonged exposure to the anesthetic bath can also delay recovery.
-
Solution:
-
Immediately transfer the fish to a recovery tank with fresh, well-aerated water from their original holding tank.
-
Ensure a gentle flow of water over the gills to aid in the elimination of the anesthetic. This can be achieved by positioning the fish facing a gentle water inflow.
-
Monitor opercular movements (gill beats) as an indicator of respiratory function.
-
For future experiments, conduct a dose-response study to determine the minimum effective concentration that allows for rapid recovery. Start with the lower end of the recommended concentration range (0.5 mg/L) and gradually increase it.
-
Issue 2: Fish Exhibit Hyperactivity or Stress Response During Induction
-
Possible Cause: Suboptimal anesthetic depth or a stress response to handling and the anesthetic itself.
-
Solution:
-
Minimize pre-anesthetic stress by handling the fish gently and reducing external stimuli.
-
Ensure the water parameters (temperature, pH) of the anesthetic bath match the holding tank.
-
Consider a slight, incremental increase in the this compound concentration to achieve a smoother induction.
-
Fasting the fish for 12-24 hours before the procedure can reduce their metabolic rate and may lead to a more consistent response to the anesthetic.[1]
-
Issue 3: Inconsistent Induction and Recovery Times Between Individuals
-
Possible Cause: Biological variability between individual fish, including differences in size, age, and physiological condition.
-
Solution:
-
For critical experiments, use fish of a similar size and from the same cohort to minimize variability.
-
Ensure accurate dosing by preparing fresh anesthetic solutions for each experiment and ensuring thorough mixing in the anesthetic bath.
-
Control for environmental factors such as water temperature and quality, as these can influence anesthetic efficacy.
-
Data Presentation
The following tables summarize quantitative data on the induction and recovery times for (dl)-Propoxate and the structurally similar anesthetic, etomidate, in different fish species. This data is intended to serve as a guideline for developing experimental protocols.
Table 1: Anesthetic Efficacy of (dl)-Propoxate (General Guidelines)
| Anesthetic | Typical Dosage Range (mg/L) | Typical Induction Time | Typical Recovery Time | Key Considerations |
| (dl)-Propoxate | 0.5 - 10[1] | 30 seconds - 4 minutes[1] | Can be prolonged[1] | High potency; limited species-specific data available.[1] |
Table 2: Anesthetic Efficacy of Etomidate in Various Fish Species
| Fish Species | Concentration (mg/L) | Mean Induction Time (seconds) | Mean Recovery Time (minutes) |
| Aquarium Fish (various) | 2.0 | >120 | <40[3] |
| Aquarium Fish (various) | 4.0 | ~90 | ~40[3] |
| Aquarium Fish (various) | 7.0 - 20.0 | <90 | >40[3] |
| Zebrafish (Danio rerio) | 4.0 | Not specified | ~5.5[4] |
| Tambaqui (Colossoma macropomum) | 2.0 | ~195 | Not specified[5] |
| Tambaqui (Colossoma macropomum) | 4.0 | ~86 | Not specified[5] |
Note: The data for etomidate can provide a useful reference for designing pilot studies with the structurally similar this compound.
Experimental Protocols
Protocol 1: Determining the Optimal (dl)-Propoxate Concentration for Rapid Recovery
This protocol outlines a dose-response experiment to identify the ideal anesthetic concentration for a specific fish species that results in rapid induction and, most importantly, rapid recovery.
Materials:
-
(dl)-Propoxate stock solution
-
Multiple experimental tanks (for different concentrations) and recovery tanks
-
Water from the fish holding tank (acclimatized)
-
Aeration equipment
-
Stopwatch
-
Fish of a consistent size and species
Methodology:
-
Preparation:
-
Prepare a stock solution of (dl)-Propoxate according to the manufacturer's instructions.
-
Set up a series of anesthetic bath tanks, each with a different concentration of (dl)-Propoxate (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L).
-
Prepare an equal number of recovery tanks with fresh, well-aerated water from the holding tank.
-
Ensure all tanks are at the same temperature and have adequate aeration.
-
Acclimate the fish to the experimental room conditions.
-
-
Anesthesia Induction:
-
Gently transfer a small group of fish (e.g., n=5) to the first anesthetic bath.
-
Start the stopwatch immediately.
-
Observe the fish for the desired stage of anesthesia (loss of equilibrium and cessation of opercular movement).
-
Record the time to induction for each fish.
-
-
Procedure Simulation (Optional but Recommended):
-
Once anesthetized, handle the fish for a standardized, brief period (e.g., 30-60 seconds) to simulate a simple experimental procedure.
-
-
Recovery:
-
Immediately after the induction (or simulated procedure), transfer the fish to the corresponding recovery tank.
-
Start a new stopwatch to record the recovery time.
-
Monitor the fish for the return of normal swimming behavior and equilibrium.
-
Record the time to full recovery for each fish.
-
-
Data Analysis:
-
Repeat the procedure for each concentration, using a new group of fish for each.
-
Calculate the mean induction and recovery times for each concentration.
-
Analyze the data to identify the lowest concentration that provides a rapid and smooth induction with the fastest recovery time.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed signaling pathway for (dl)-Propoxate via the GABA-A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tricaine, eugenol and etomidate for repetitive procedural anesthesia in adult zebrafish, Danio rerio: effect on stress and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomidate as an anesthetic in Colossoma macropomum: Behavioral and electrophysiological data complement each other as a tool to assess anesthetic safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Propoxate Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Propoxate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
A1: this compound is an anesthetic agent that is structurally related to etomidate and metomidate.[1] It is primarily used in research, particularly as an anesthetic for fish.[1] this compound is available in a few different forms:
-
(dl)-Propoxate: This is a racemic mixture, meaning it contains equal amounts of the (S) and (R) enantiomers.
-
(S)-Propoxate and (R)-Propoxate: These are the individual, separated enantiomers of the molecule.
-
This compound Hydrochloride: This is a salt form of this compound.
Q2: I'm seeing conflicting information about this compound's solubility in water. Is it soluble or not?
A2: There is conflicting information in the available literature, which can be a source of confusion. Some sources state that this compound hydrochloride has high solubility in both fresh and salt water.[2] Conversely, other sources describe this compound (in its free base form) as having limited solubility in water and being more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and acetonitrile.[2][3] This discrepancy likely arises from the different forms of the compound being described. Salt forms of compounds are generally more water-soluble than their free base counterparts. Therefore, this compound hydrochloride is expected to be more soluble in aqueous buffers than (dl)-, (S)-, or (R)-Propoxate.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a concentrated stock solution, organic solvents are generally recommended. Based on available data, the following solvents can be used:
Q4: How does this compound exert its biological effects?
A4: this compound is understood to be a positive allosteric modulator (PAM) of the GABA-A receptor.[5][6] The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system. When GABA (gamma-aminobutyric acid) binds to this receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. As a PAM, this compound enhances the effect of GABA, causing the chloride channel to open more frequently or for longer durations.[5][7] This potentiation of GABAergic inhibition leads to the anesthetic effects of this compound.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems with this compound in your experimental buffers.
Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS).
Solution Workflow:
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Detailed Troubleshooting Steps:
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent
Directly dissolving this compound in aqueous buffers can be challenging. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvents: DMSO, Acetonitrile, or Methanol.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a small volume of the chosen organic solvent.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Step 2: Dilute the Stock Solution into Your Experimental Buffer
Once you have a clear stock solution, you can dilute it into your aqueous buffer to achieve the final desired concentration.
-
Best Practice: Add the stock solution dropwise to the vigorously stirring or vortexing buffer. This helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.
Step 3: Observe for Precipitation
After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). If the solution remains clear, your this compound is successfully dissolved.
Step 4: Troubleshooting - If Precipitation Occurs
If you observe precipitation upon dilution, consider the following options:
-
Option A: Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your experimental buffer. It's possible that your target concentration exceeds the solubility limit of this compound in that specific buffer, even with the use of a stock solution.
-
Option B: Adjust the pH of the Buffer: this compound contains an imidazole ring, which is basic. Lowering the pH of your buffer (making it more acidic) can protonate this ring, forming a more water-soluble salt.
-
Recommended pH range: For imidazole-containing compounds, a pH between 4 and 6 is often effective at increasing solubility.
-
Caution: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme activity assay).
-
-
Option C: Use a Co-solvent (with caution): A co-solvent is a water-miscible organic solvent that can help to increase the solubility of a hydrophobic compound in an aqueous solution.
-
How it works: By including a small percentage of the organic solvent from your stock solution in the final buffer, you can maintain the solubility of this compound.
-
Important Consideration: The final concentration of the organic solvent should be kept to a minimum, as it can be toxic to cells or interfere with your assay. For most cell-based experiments, the final DMSO concentration should be below 0.5%.
-
Data Presentation
Table 1: Known Solubility of this compound in Various Solvents
| Compound Form | Solvent | Solubility |
| (+)-Propoxate | Acetonitrile | ≥ 10 mg/mL |
| (S)-Propoxate | Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) |
| This compound (unspecified) | Water | Limited Solubility |
| This compound hydrochloride | Fresh and Salt Water | High Solubility (qualitative)[2] |
Note: Quantitative solubility data for this compound in common experimental buffers like PBS and TRIS is limited in the publicly available literature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound ((dl)-, (S)-, or (R)-form; MW: 258.32 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.58 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental buffer (e.g., PBS, TRIS-HCl), pre-warmed to the experimental temperature if necessary.
-
Sterile conical tubes or flasks.
-
Magnetic stirrer and stir bar (optional, but recommended).
-
-
Procedure:
-
Determine the final volume and concentration of the this compound working solution you require.
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of a 10 µM solution, you would need 10 µL of the 10 mM stock.
-
Place the required volume of your experimental buffer into a sterile tube or flask.
-
If using a magnetic stirrer, begin stirring the buffer at a moderate speed.
-
Carefully pipette the calculated volume of the this compound stock solution directly into the stirring buffer. Add it dropwise or in a slow stream to facilitate rapid mixing.
-
If not using a stirrer, vortex the solution immediately after adding the stock solution.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 7036-58-0 | >98% [smolecule.com]
- 3. Buy this compound (EVT-280814) | 7036-58-0 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Improving yield and purity of Propoxate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of Propoxate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, chemically known as 2-isopropoxyphenyl N-methylcarbamate, is a carbamate insecticide.[1][2] It functions as a non-systemic insecticide with contact and stomach action, primarily used to control a wide range of pests, including those that cause damage by sucking and chewing.[3] It is also utilized for flea control on domestic pets.[3]
Q2: What is the mechanism of action for this compound?
A2: this compound is an acetylcholinesterase (AChE) inhibitor.[3] By reversibly binding to and inactivating the AChE enzyme, it leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses.[4][5] This disruption of the nervous system results in the toxic effects on insects.[4]
Q3: What are the key starting materials for the synthesis of this compound?
A3: The synthesis of this compound typically begins with catechol, which is first alkylated with isopropyl bromide to produce 2-isopropoxyphenol.[3] This intermediate is then reacted with methyl isocyanate to yield the final this compound product.[3][6]
Q4: What are the common impurities that can arise during this compound synthesis?
A4: Potential impurities can include unreacted starting materials like 2-isopropoxyphenol, byproducts from side reactions, and degradation products.[7] The purity of the final product is crucial, with technical grade Propoxur, a similar compound, typically having a minimum purity of 980 g/kg.[7]
Q5: What analytical methods are suitable for determining the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective method for determining the purity of carbamates like this compound.[7][8] Gas chromatography (GC) can also be used, often after derivatization, to analyze for this compound and its potential impurities.[4] Thin-layer chromatography (TLC) can be a valuable tool for monitoring reaction progress and for qualitative analysis.[9]
Troubleshooting Guide
Low Product Yield
Q1: My reaction is complete, but the final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Inefficient Alkylation of Catechol: The initial step of forming 2-isopropoxyphenol is critical.
-
Solution: Ensure the use of a suitable base and reaction conditions to favor the desired mono-alkylation. Monitor the reaction closely using TLC or GC to avoid over-alkylation, which can lead to the formation of 1,2-diisopropoxybenzene.[4]
-
-
Decomposition of Methyl Isocyanate: Methyl isocyanate is highly reactive and can be consumed in side reactions if not handled properly.
-
Solution: Use fresh, high-purity methyl isocyanate. The reaction should be carried out under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with water.
-
-
Suboptimal Reaction Temperature: The reaction between 2-isopropoxyphenol and methyl isocyanate is temperature-sensitive.
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.
-
Solution: Optimize the extraction solvent and pH. Ensure efficient phase separation to prevent loss of product in the aqueous layer. For purification by column chromatography, select an appropriate solvent system to achieve good separation without excessive product loss on the column.[10]
-
Low Product Purity
Q2: The final this compound product shows significant impurities in the analytical results. How can I improve the purity?
A2: Impurities can be unreacted starting materials, byproducts, or degradation products. Addressing purity issues often involves refining the reaction conditions and purification protocol.
-
Presence of Unreacted 2-isopropoxyphenol:
-
Cause: Incomplete reaction with methyl isocyanate.
-
Solution: Ensure a slight excess of methyl isocyanate is used to drive the reaction to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting phenol.[10]
-
-
Formation of Byproducts:
-
Cause: Side reactions due to impurities in starting materials or non-optimal reaction conditions.
-
Solution: Use high-purity starting materials. As mentioned, controlling the reaction temperature and maintaining an inert atmosphere can minimize byproduct formation.
-
-
Product Degradation:
-
Cause: Carbamates can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.[8]
-
Solution: During work-up, maintain a neutral or slightly acidic pH.[8] Avoid excessive heat during solvent evaporation. For long-term storage, keep the purified product in a cool, dry, and dark place.
-
| Potential Impurity | Potential Source | Mitigation Strategy |
| 2-isopropoxyphenol | Incomplete reaction | Use a slight excess of methyl isocyanate; monitor reaction to completion. |
| 1,2-diisopropoxybenzene | Over-alkylation of catechol | Optimize stoichiometry and reaction time in the initial alkylation step. |
| N,N'-dimethylurea | Reaction of methyl isocyanate with water | Ensure anhydrous reaction conditions; use an inert atmosphere. |
| Hydrolysis products (e.g., 2-isopropoxyphenol) | Degradation of this compound during work-up or storage | Maintain neutral or slightly acidic pH during extraction; avoid high temperatures.[8] |
Experimental Protocols
Synthesis of 2-isopropoxyphenol (Intermediate)
-
To a solution of catechol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Slowly add isopropyl bromide to the mixture while stirring.
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude 2-isopropoxyphenol by distillation or column chromatography.
Synthesis of this compound
-
Dissolve 2-isopropoxyphenol in a dry, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere.
-
Add a catalytic amount of a suitable base (e.g., triethylamine or sodium hydride) if necessary.[10]
-
Slowly add methyl isocyanate to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) and monitor for completion by TLC or HPLC.[10]
-
Once the reaction is complete, quench any remaining methyl isocyanate with a small amount of methanol.
-
Wash the reaction mixture with water or a dilute acid solution to remove the catalyst and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.[10]
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. 2-Isopropoxyphenyl methylcarbamate | CymitQuimica [cymitquimica.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]
- 4. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 5. epa.gov [epa.gov]
- 6. akjournals.com [akjournals.com]
- 7. fao.org [fao.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of organophosphate, chlorinated, and carbamate insecticides using conventional and reverse-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Propoxate Degradation in Stock Solutions
Welcome to the Technical Support Center for Propoxate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in stock solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be prepared in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or acetonitrile.[1][2][3] It is recommended to store these stock solutions in small aliquots at -20°C or lower to minimize degradation from repeated freeze-thaw cycles.[1][2] When stored properly at -20°C, the stability of this compound is expected to be at least 2 years.[1]
Q2: My this compound stock solution has turned yellow. Is it still usable?
A2: Discoloration, such as a yellow tint, may indicate chemical degradation or contamination of your this compound stock solution. It is strongly advised to discard the discolored solution and prepare a fresh stock to ensure the accuracy and reproducibility of your experimental results.
Q3: I observe precipitation in my this compound stock solution after storing it at -20°C. What should I do?
A3: Precipitation upon freezing can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent at low temperatures. Before use, you can try to gently warm the solution and vortex it to redissolve the precipitate completely. If the precipitate does not dissolve, it is best to prepare a fresh, potentially more dilute, stock solution. To avoid this issue, consider preparing stock solutions at a concentration well within the solubility limits of the solvent.
Q4: What are the likely degradation pathways for this compound in a stock solution?
A4: Based on its chemical structure, which includes an imidazole ring and a propyl ester functional group, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and propanol.
-
Oxidation: The imidazole ring can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the imidazole ring.[1] It is recommended to store this compound solutions in amber vials or otherwise protected from light.[1]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | This compound degradation in the stock solution. | Prepare a fresh stock solution from a new batch of solid compound. Ensure proper storage conditions (-20°C, protected from light). Perform a quality control check on the new stock solution. |
| Inconsistent or non-reproducible experimental results | Instability of this compound in the working solution or repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions for each experiment from a concentrated stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Review the pH and solvent composition of your solutions to minimize conditions that promote hydrolysis or oxidation. |
| Cloudiness or precipitation when diluting stock solution in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is sufficient to maintain solubility, but not high enough to interfere with the experiment (typically <0.5%). Pre-warm the aqueous buffer before adding the stock solution and mix thoroughly. |
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various conditions based on general knowledge of similar chemical structures. Note: Specific quantitative stability data for this compound is limited in publicly available literature. The data presented here is illustrative and should be confirmed by internal stability studies.
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Condition | Expected Degradation after 24 hours (%) |
| 2.0 | Acidic | 5 - 15 |
| 4.0 | Weakly Acidic | < 5 |
| 7.0 | Neutral | < 2 |
| 9.0 | Weakly Basic | 5 - 10 |
| 12.0 | Basic | > 20 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in DMSO at Neutral pH
| Temperature | Expected Degradation after 1 week (%) |
| -20°C | < 1 |
| 4°C | 2 - 5 |
| 25°C (Room Temperature) | 5 - 15 |
| 40°C | > 20 |
Table 3: Illustrative Photodegradation of this compound in Acetonitrile Solution
| Light Condition | Exposure Time | Expected Degradation (%) |
| Ambient Light | 24 hours | 1 - 5 |
| UV Light (254 nm) | 4 hours | 10 - 30 |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 258.32 g/mol ), the required mass is 2.58 mg.
-
Weigh the compound: Accurately weigh approximately 2.58 mg of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound to a sterile, amber vial. Add a small volume of anhydrous DMSO (e.g., 200 µL) and vortex thoroughly to dissolve the compound completely.
-
Final Volume Adjustment: Once fully dissolved, add anhydrous DMSO to reach a final volume of 1 mL.
-
Mixing and Storage: Vortex the solution again to ensure homogeneity. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store in aliquots at -20°C or below.[1]
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).
-
Prepare a this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acidic Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N HCl. Incubate at 60°C for a designated time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N NaOH. Keep at room temperature for a designated time, monitoring for degradation.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a designated time.
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C) for a designated time.
-
Photolytic Degradation: Expose the this compound solution to a UV lamp (e.g., 254 nm) or a photostability chamber for a designated time. A control sample should be kept in the dark.
-
Sample Analysis: At each time point, withdraw a sample. For acidic and basic samples, neutralize them before analysis. Analyze all samples using a suitable analytical method like HPLC to monitor the decrease in the parent this compound peak and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound.
References
Propoxate Interference in Fluorescence-Based Assays: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the small molecule propoxate in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
This compound is a synthetic imidazole derivative. Small molecules, particularly those with aromatic ring structures like the imidazole and phenyl groups in this compound, have the potential to interfere with fluorescence-based assays. This interference can manifest as autofluorescence, where the compound itself emits light, or as fluorescence quenching, where it reduces the signal from the assay's fluorophore.
Q2: What are the common mechanisms of small molecule interference in fluorescence assays?
There are three primary mechanisms by which a small molecule like this compound can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at similar wavelengths to the assay's fluorophore, which can lead to false-positive signals.
-
Fluorescence Quenching: The compound can absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal (a phenomenon also known as the "inner filter effect"). This can result in false-negative or artificially low results.[1][2]
-
Chemical Reactivity: The compound may react directly with assay components, such as the target protein or the fluorescent dye, altering their properties.
Q3: How can I determine if this compound is interfering with my assay?
A series of control experiments are necessary to identify potential interference. These include:
-
Compound Autofluorescence Check: Measuring the fluorescence of this compound in the assay buffer without the fluorescent probe.
-
Quenching Assessment: Evaluating the effect of increasing concentrations of this compound on the fluorescence of the assay's fluorophore in the absence of the biological target.
-
Orthogonal Assays: Confirming initial findings using a different detection method that is not based on fluorescence.[3]
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
Symptom: An increase in fluorescence signal is observed in the presence of this compound, even in negative control wells, suggesting a false-positive result.
Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths used in your assay.
Troubleshooting Workflow:
Caption: Workflow to diagnose and address autofluorescence.
Experimental Protocol: Compound Autofluorescence Assay
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment. The concentration range should match that used in the main assay.
-
Dispense the this compound dilutions into the wells of a microplate.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same fluorescence reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from the this compound-only wells, this confirms autofluorescence.
Hypothetical Data Presentation: this compound Autofluorescence
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) |
| 100 | 15,230 |
| 50 | 7,610 |
| 25 | 3,800 |
| 12.5 | 1,900 |
| 6.25 | 950 |
| 0 (Buffer) | 50 |
Mitigation Strategies:
-
Use a red-shifted fluorophore: Autofluorescence is often more pronounced at shorter wavelengths (blue and green regions of the spectrum). Switching to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) can often resolve the issue.[4][5]
-
Pre-read the plate: Measure the fluorescence of the plate after adding the compounds but before adding the fluorescent substrate. This "background" fluorescence can then be subtracted from the final reading.
-
Use a different assay format: If possible, switch to a non-fluorescence-based detection method, such as luminescence or absorbance.
Issue 2: Unexpected Decrease in Fluorescence Signal
Symptom: A decrease in fluorescence signal is observed with increasing concentrations of this compound, suggesting inhibition where none is expected.
Possible Cause: this compound may be quenching the fluorescence of your reporter dye or causing an inner filter effect.
Troubleshooting Workflow:
Caption: Workflow to diagnose and address fluorescence quenching.
Experimental Protocol: Fluorescence Quenching Assay
-
Prepare a solution of your fluorescent dye in the assay buffer at the same concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Mix the fluorescent dye solution with the this compound dilutions in a microplate.
-
Include control wells with the fluorescent dye and buffer only (no this compound).
-
Read the fluorescence intensity immediately after mixing.
-
Analyze the data: A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.
Hypothetical Data Presentation: this compound Quenching of Fluorescein
| This compound Concentration (µM) | Fluorescein Fluorescence (RFU) | % Signal Reduction |
| 100 | 25,000 | 75% |
| 50 | 50,000 | 50% |
| 25 | 75,000 | 25% |
| 12.5 | 87,500 | 12.5% |
| 6.25 | 93,750 | 6.25% |
| 0 (Fluorescein only) | 100,000 | 0% |
Mitigation Strategies:
-
Reduce the concentration of the interfering compound: If the quenching is not potent, lowering the concentration of this compound might be sufficient.
-
Change the fluorophore: Use a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Correct for the inner filter effect: Mathematical corrections can be applied if the absorbance of this compound at the excitation and emission wavelengths is known.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting fluorescence interference can be visualized as a logical flow.
Caption: Decision tree for troubleshooting fluorescence interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. researchgate.net [researchgate.net]
Adjusting Propoxate dosage for different water temperatures
This technical support guide provides essential information for researchers, scientists, and drug development professionals on adjusting Propoxate dosage in aqueous solutions at different temperatures. Due to limited publicly available data on the direct correlation between water temperature and this compound dosage, this guide focuses on providing the principles and experimental protocols to determine key parameters—solubility and stability—that are critical for accurate dosage calculations in your specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does water temperature affect the required dosage of this compound in my experiment?
A1: Water temperature primarily influences the solubility and stability of this compound. An increase in temperature can lead to higher solubility, potentially allowing for more concentrated stock solutions. However, it may also accelerate degradation, reducing the effective concentration over time. Therefore, direct dosage adjustments without considering these factors can lead to inaccurate and unreliable experimental results. It is crucial to experimentally determine the solubility and stability of this compound at your specific experimental temperatures to ensure accurate dosing.
Q2: Are there established guidelines for adjusting this compound dosage based on water temperature?
A2: Currently, there is a lack of specific, publicly available quantitative data or established guidelines for adjusting this compound dosage directly in response to changes in water temperature.[1] It is recommended that researchers experimentally determine the optimal dosage for their specific conditions.[1]
Q3: What is the first step in determining the correct this compound dosage for a specific water temperature?
A3: The first and most critical step is to determine the solubility of this compound at that temperature. This will define the maximum concentration you can achieve in your aqueous solution. The Shake-Flask Method is a widely accepted technique for this purpose.[1]
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my stock solution at a lower experimental temperature.
-
Cause: The solubility of this compound has likely decreased at the lower temperature, causing it to fall out of solution.
-
Solution:
-
Determine the solubility of this compound at the lower temperature using the protocol outlined below.
-
Prepare a new stock solution with a concentration at or below the determined solubility limit for that temperature.
-
Consider using a co-solvent if higher concentrations are necessary, but be aware that this may introduce confounding variables into your experiment.
-
Issue: My experimental results are inconsistent when using the same this compound concentration at different temperatures.
-
Cause: The stability of this compound may be temperature-dependent. At higher temperatures, the compound may be degrading more rapidly, leading to a lower effective concentration over the course of the experiment.
-
Solution:
-
Conduct a stability study of this compound in your experimental medium at the different temperatures of interest.
-
Based on the stability data, you may need to prepare fresh solutions more frequently for experiments conducted at higher temperatures.
-
Alternatively, you may need to adjust the initial concentration to compensate for the expected degradation over the experimental duration.
-
Experimental Protocols
Determining this compound Solubility (Shake-Flask Method)
This protocol is adapted from the widely accepted Shake-Flask Method for determining the thermodynamic solubility of a compound.[1]
Principle: An excess amount of solid this compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved this compound in the supernatant is then measured to determine its solubility.[1]
Materials:
-
Solid this compound
-
Distilled or deionized water (or your specific experimental buffer)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Vials for sample collection
Procedure:
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in your chosen solvent to create a calibration curve for your analytical method (HPLC or UV-Vis).
-
Sample Preparation: Add an excess amount of solid this compound to several vials containing a known volume of water.
-
Equilibration: Place the vials in the temperature-controlled orbital shaker set to your desired experimental temperature. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.[1]
-
Dilution: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your calibration curve.
-
Quantification: Analyze the diluted samples using your validated analytical method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Assessing this compound Stability
Principle: A solution of this compound of a known initial concentration is incubated at different temperatures. Aliquots are taken at various time points and the concentration of this compound is measured to determine the rate of degradation.
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in your experimental medium at a concentration below its solubility limit for the temperatures you will be testing.
-
Incubation: Aliquot the stock solution into multiple vials for each temperature and time point. Place the vials in incubators or water baths set to your desired experimental temperatures.
-
Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each temperature.
-
Sample Analysis: Immediately analyze the concentration of this compound in each sample using a validated HPLC or other suitable analytical method.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.
Data Presentation
The following tables are templates for you to populate with your experimentally determined data.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 4 | e.g., 0.5 | e.g., ± 0.02 |
| 25 (Room Temp) | e.g., 1.2 | e.g., ± 0.05 |
| 37 | e.g., 2.5 | e.g., ± 0.1 |
Table 2: Stability of this compound in Aqueous Solution over 24 Hours
| Temperature (°C) | Initial Conc. (mg/mL) | Conc. at 8h (mg/mL) | Conc. at 24h (mg/mL) | % Degradation at 24h |
| 4 | 0.4 | e.g., 0.39 | e.g., 0.38 | e.g., 5% |
| 25 (Room Temp) | 0.4 | e.g., 0.35 | e.g., 0.30 | e.g., 25% |
| 37 | 0.4 | e.g., 0.28 | e.g., 0.15 | e.g., 62.5% |
Visualization
The following workflow diagram illustrates the logical steps a researcher should take to determine the appropriate dosage of this compound for a given water temperature.
Caption: Workflow for Determining this compound Dosage Based on Temperature.
References
Reducing variability in Propoxate anesthetic efficacy
Welcome to the technical support center for Propoxate, a novel anesthetic agent for research applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable anesthetic outcomes in your experiments. Variability in anesthetic efficacy can arise from multiple factors, from solution preparation to the biological characteristics of the animal model.[1][2] This guide is designed to help you identify and mitigate these variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, imidazole-based anesthetic agent used for the sedation and immobilization of animal models, particularly in aquatic research.[3][4] Its mechanism of action is primarily through positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[5][6] By binding to an allosteric site on the receptor, this compound enhances the effect of GABA, which increases the influx of chloride ions into neurons.[7][8][9] This leads to hyperpolarization of the cell membrane, reducing neuronal excitability and resulting in anesthesia.[7]
Q2: I am observing inconsistent induction times. What are the common causes? A2: Inconsistent induction times are a frequent issue and can stem from several sources:
-
Solution Preparation: Inaccurate preparation of the stock solution or final working concentration is a primary cause.[3] this compound has specific solubility requirements, and improper dissolution can lead to a lower effective concentration.[10]
-
Biological Variability: Factors such as the age, weight, metabolic rate, and genetic background of the animal models can significantly influence drug uptake and effect.[1][3] Fasting animals for 12-24 hours prior to anesthesia can help reduce metabolic variability.[3][5]
-
Water Chemistry: For aquatic species, parameters like pH and temperature of the anesthetic bath can alter the bioavailability and potency of this compound.
-
Animal Density: Overcrowding in an immersion bath can reduce the effective dose per animal.[3]
Q3: How does the genetic background of my animal models affect this compound efficacy? A3: Genetic variation can significantly impact anesthetic outcomes.[1][2][11] The primary sources of this variability are polymorphisms in genes encoding for:
-
Metabolic Enzymes: this compound is metabolized by cytochrome P450 (CYP450) enzymes in the liver.[12][13] Genetic variants can lead to different metabolizer phenotypes (e.g., poor, extensive, or ultrarapid metabolizers), altering the rate of drug clearance and the duration of action.[1][14]
-
GABA-A Receptors: Variations in the subunits that make up the GABA-A receptor can change this compound's binding affinity and the subsequent physiological response.[1][6]
Q4: What are the recommended storage and handling procedures for this compound? A4: this compound is available as a crystalline powder and should be stored in a dry, dark environment.[4] For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[4] Stock solutions, typically prepared in DMSO, should be stored in sterile, amber vials to protect from light and aliquoted to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Delayed or Failed Anesthesia | 1. Incorrect Concentration: Errors in weighing the compound or calculating dilutions.[3] 2. Poor Solubility: Compound not fully dissolved in the stock solution.[10] 3. Degraded Compound: Improper storage of powder or stock solution. | 1. Verify Calculations & Protocol: Double-check all calculations and ensure you are following the standardized preparation protocol. Use a calibrated analytical balance. 2. Ensure Complete Dissolution: Vortex the stock solution thoroughly. Start with a small amount of solvent to ensure the compound dissolves completely before adding the rest.[10] 3. Use Fresh Stock: Prepare a fresh stock solution from properly stored powder. |
| Prolonged Recovery Time | 1. Overdosing: The concentration used was too high for the specific species, age, or weight class.[3] 2. Reduced Metabolism: The animal model may be a "poor metabolizer" due to its genetic profile.[1] 3. Prolonged Exposure: The animal was kept in the anesthetic bath for too long. | 1. Conduct Dose-Response Pilot Study: Always perform a pilot study to determine the minimum effective concentration for your specific model and conditions.[3] 2. Reduce Concentration/Duration: Lower the anesthetic concentration or reduce the exposure time in subsequent experiments.[3] 3. Facilitate Recovery: Transfer the animal to a well-aerated recovery tank with clean water. For fish, gentle gill irrigation can help.[3] |
| Adverse Reactions (e.g., Hyperexcitability, Muscle Spasms) | 1. Suboptimal Anesthetic Depth: The concentration may be too low, causing an excitatory phase before sedation.[3] 2. Pre-Anesthetic Stress: Improper handling or environmental stress before the procedure.[3] 3. Compound-Specific Effects: Some anesthetics can cause muscle twitching at certain concentrations.[5] | 1. Adjust Concentration: In a pilot study, test a slightly higher concentration to see if it provides a smoother induction.[3] 2. Minimize Stress: Handle animals gently and allow for an acclimation period before starting the procedure.[3] 3. Consider Alternatives: If adverse reactions persist, this compound may not be suitable for your species or protocol.[3] |
Quantitative Data Summary
The following tables provide key quantitative data to guide your experimental design.
Table 1: this compound Dosage and Efficacy Parameters
| Parameter | Value | Species/Conditions | Source |
|---|---|---|---|
| Effective Concentration (Immersion) | 0.5 - 10 mg/L | Adult Fish (species dependent) | [3] |
| Induction Time | 30 seconds - 4 minutes | Varies with concentration and species | [3] |
| Recovery Time | Variable, can be prolonged | Dependent on dose and exposure time | [3] |
| Stock Solution (Recommended) | 10 mM in DMSO | General Laboratory Use |[10] |
Table 2: Influence of Water Parameters on this compound (Aquatic Use)
| Parameter | Optimal Range | Impact Outside Range | Notes |
|---|---|---|---|
| pH | 6.5 - 7.5 | Reduced efficacy and potential for precipitation. | Acidic solutions should be buffered (e.g., with sodium bicarbonate).[5] |
| Temperature | Species-specific optimum | Affects both drug uptake and animal metabolism. | Maintain consistent temperature between holding, anesthetic, and recovery tanks.[5] |
Experimental Protocols
Adherence to standardized protocols is critical for reducing variability.
Protocol 1: Standardized Preparation of 10 mM this compound Stock Solution
-
Materials: this compound powder (MW: 258.32 g/mol ), anhydrous Dimethyl Sulfoxide (DMSO), sterile amber vials, calibrated analytical balance, vortex mixer.[10]
-
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you need 2.58 mg of this compound. (Mass = 10 mmol/L * 0.001 L * 258.32 g/mol ).[10]
-
Weigh Compound: Accurately weigh ~2.58 mg of this compound powder and place it in a sterile amber vial.[10]
-
Dissolve: Add a small amount of DMSO (e.g., 200 µL) and vortex thoroughly until the powder is completely dissolved.[10]
-
Final Volume: Add DMSO to reach a final volume of 1 mL.
-
Mix and Store: Vortex again to ensure homogeneity. Store at -20°C in aliquots.[10]
-
Protocol 2: General Anesthesia Induction via Immersion (Aquatic Models)
-
Preparation:
-
Fast animals for 12-24 hours prior to the procedure to reduce metabolic variability.[3][5]
-
Prepare an anesthetic bath and a separate, well-aerated recovery tank. Both should contain water from the animal's home tank to minimize stress.[3]
-
Add the calculated volume of this compound stock solution to the anesthetic bath to achieve the desired final concentration and mix thoroughly.[3]
-
-
Induction:
-
Procedure & Recovery:
Visualizations
This compound Signaling Pathway
This compound enhances GABA-mediated chloride influx.
A logic guide for troubleshooting efficacy issues.
References
- 1. Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Variation and Sex-Based Differences: Current Considerations for Anesthetic Management [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 7036-58-0 | >98% [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Naturally occurring variability in anesthetic potency among inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openanesthesia.org [openanesthesia.org]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Propoxate Stability Testing: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propoxate. The information is designed to assist in designing and interpreting stability studies under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at a temperature between 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Some suppliers indicate that this compound is stable for at least two years when stored at -20°C.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure as a 1-substituted imidazole-5-carboxylic acid ester, the most probable degradation pathways for this compound include:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and propanol. This is a common degradation route for ester-containing drugs.
-
Oxidation: The imidazole ring can be susceptible to oxidation, which may be initiated by exposure to air (autoxidation), peroxides, or metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the imidazole ring. It is crucial to protect this compound from light during storage and handling.
Q3: How can I monitor the stability of my this compound samples?
A stability-indicating analytical method is required to accurately quantify the decrease in this compound concentration and the formation of degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV or mass spectrometric (MS) detection is a suitable approach. A UPLC-MS/MS method has been developed for the simultaneous detection of this compound, etomidate, and metomidate in plasma, which could be adapted for stability studies.
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?
Unexpected peaks are likely degradation products. To identify them, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate these products. The retention times of the peaks in your stability sample can then be compared to those of the degradation products. Mass spectrometry (MS) is a powerful tool for the structural elucidation of these unknown peaks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | Hydrolysis of the ester: The solution pH may be too high or too low. | Prepare solutions in a buffered system at a neutral or slightly acidic pH. Store solutions at refrigerated or frozen temperatures. |
| Oxidation: The solvent may contain peroxides, or the solution may be exposed to oxygen. | Use high-purity solvents and degas them before use. Consider adding an antioxidant to the formulation if compatible. | |
| Photodegradation: The solution is being exposed to light. | Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. | |
| Appearance of a major degradation peak at an early retention time in RP-HPLC. | Formation of the more polar carboxylic acid metabolite: This is a likely result of ester hydrolysis. | Confirm the identity of the peak by co-injection with a synthesized standard of the carboxylic acid derivative or by LC-MS analysis. |
| Changes in the physical appearance of the solid this compound (e.g., color change). | Degradation: This could be due to exposure to light, heat, or humidity. | Store solid this compound in a tightly sealed container, protected from light, in a desiccator at the recommended temperature. |
Data Presentation
The following tables provide hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected outcomes. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
Table 1: Summary of Forced Degradation of this compound in Solution
| Stress Condition | Time | Temperature | This compound Remaining (%) | Major Degradation Product Peak Area (%) |
| 0.1 M HCl | 24 h | 60°C | 85.2 | 12.5 (Hydrolysis Product) |
| 0.1 M NaOH | 8 h | 60°C | 80.5 | 16.8 (Hydrolysis Product) |
| 10% H₂O₂ | 24 h | Room Temp | 90.1 | 5.2 (Oxidative Product 1), 3.1 (Oxidative Product 2) |
| Heat (in Water) | 48 h | 80°C | 92.5 | 6.1 (Hydrolysis Product) |
Table 2: Summary of Solid-State Forced Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Observations |
| Dry Heat | 72 h at 80°C | 98.5 | No significant change in appearance. |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours & 200 watt hours/m² | 94.2 | Slight yellowing of the powder. |
| Humidity | 72 h at 40°C / 75% RH | 96.8 | Slight clumping of the powder. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to test the specificity of the stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 10%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC or UPLC system with a C18 column and UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 10% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation (Solution): Dissolve this compound in HPLC grade water. Keep the solution at 80°C for 48 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation (Solid): Place solid this compound in an oven at 80°C for 72 hours. After the exposure, dissolve the sample in a suitable solvent for HPLC analysis.
-
Photolytic Degradation (Solid): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2). After exposure, dissolve the sample for HPLC analysis.
-
Control Sample: Prepare a solution of this compound in the same solvent and store it at -20°C, protected from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or MS detection.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of Propoxate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Propoxate. For the purposes of providing concrete data and protocols, this compound is modeled as a Biopharmaceutics Classification System (BCS) Class II compound, similar to carbamazepine, characterized by low aqueous solubility and high intestinal permeability.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: As a BCS Class II compound, the primary rate-limiting step for this compound's oral absorption is its poor aqueous solubility and slow dissolution rate in gastrointestinal fluids.[1][2][3] While it has high permeability across the intestinal wall, the amount of drug that can be absorbed is restricted by how much of it can dissolve. Factors such as its crystalline structure (polymorphism) can also significantly impact its dissolution behavior.[1][4]
Q2: My initial in vivo studies with a simple powder formulation of this compound show low and highly variable plasma concentrations. What could be the cause?
A2: Low and variable plasma concentrations are classic indicators of dissolution-limited absorption.[2] The variability can be attributed to physiological differences in the gastrointestinal tract among subjects, such as variations in gastric pH, intestinal motility, and food effects.[2][5] For a poorly soluble drug like this compound, these factors can drastically alter the extent and rate of dissolution, leading to inconsistent absorption.
Q3: What formulation strategies are recommended to improve the dissolution and bioavailability of this compound?
A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[5][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[3][7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state.[9][10][11] Common carriers include HPMC, PVP, and PEG.[10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state within fine oil-in-water emulsions in the gut.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[7][9]
Q4: How do I select the most promising formulation strategy for this compound?
A4: The selection should be guided by a systematic screening approach. Start with in vitro dissolution testing of various formulations under different pH conditions (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[12][13] Formulations that show significant improvement in dissolution rate and extent compared to the pure drug should be prioritized for further evaluation, such as in vitro permeability assays and subsequent in vivo pharmacokinetic studies.
Q5: I am observing a low apparent permeability coefficient (Papp) for this compound in my Caco-2 assay, which contradicts its classification as a high-permeability drug. What could be wrong?
A5: There are several potential reasons for this discrepancy:
-
Poor Solubility in Assay Buffer: If this compound is not fully dissolved in the transport buffer, its concentration at the apical surface of the Caco-2 monolayer will be lower than expected, leading to an artificially low Papp value. Ensure the starting concentration is below its solubility limit in the assay medium.
-
Active Efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the apical compartment, reducing net transport.[14] To investigate this, conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[14][15]
-
Monolayer Integrity: Verify the integrity of your Caco-2 monolayers by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[14][16] Low TEER values indicate leaky monolayers, which can compromise the results.
-
Non-specific Binding: this compound may be binding to the plastic of the assay plates. Using low-binding plates and including a mass balance calculation (quantifying the drug in all compartments at the end of the study) can help identify this issue.
Data Presentation
Table 1: Physicochemical Properties of this compound (Model: Carbamazepine)
| Property | Value | Reference |
| Molecular Weight | 236.27 g/mol | [17] |
| LogP | 2.45 | [17] |
| Aqueous Solubility | ~17.7 mg/L (at 25°C) | [18] |
| pKa | 2.3, 13.9 | [17] |
| BCS Class | II | [1] |
Table 2: Comparative In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium (pH 6.8) | % Dissolved at 60 min |
| Pure this compound (Micronized) | 1% Sodium Lauryl Sulfate | 35% |
| Solid Dispersion (1:3 this compound:HPMC) | 1% Sodium Lauryl Sulfate | 85% |
| SEDDS (20% this compound) | 1% Sodium Lauryl Sulfate | >95% |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 850 ± 150 | 4.0 ± 1.0 | 9,500 ± 2,100 | 100% (Reference) |
| Solid Dispersion | 2100 ± 320 | 2.0 ± 0.5 | 25,650 ± 4,500 | ~270% |
| SEDDS | 2550 ± 400 | 1.5 ± 0.5 | 31,350 ± 5,200 | ~330% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution rate of different this compound formulations.
Apparatus: USP Apparatus 2 (Paddle).[12]
Methodology:
-
Medium Preparation: Prepare 900 mL of dissolution medium (e.g., simulated intestinal fluid at pH 6.8 with 1% Sodium Lauryl Sulfate to maintain sink conditions).[13] Deaerate the medium and maintain the temperature at 37 ± 0.5°C.[19]
-
Sample Preparation: Place a single dose of the this compound formulation (e.g., capsule, tablet, or an equivalent amount of powder) into each dissolution vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 75 RPM).[13]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and investigate potential efflux mechanisms.[16]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[14]
-
Monolayer Integrity Check: Measure the TEER of each insert. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[20]
-
Dosing Solution Preparation: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration below its solubility limit (e.g., 10 µM).[16]
-
Transport Experiment (A-B):
-
Wash the monolayers with pre-warmed buffer.
-
Add the this compound dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a specified period (e.g., 2 hours).[16]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Transport Experiment (B-A): Repeat the process, but add the dosing solution to the basolateral side and fresh buffer to the apical side to measure efflux.
-
Analysis: Determine the concentration of this compound in all samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[15]
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and relative oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.[21]
-
Dosing:
-
Divide rats into groups (n=5-6 per group), with each group receiving a different formulation (e.g., aqueous suspension, solid dispersion, SEDDS).
-
Administer the formulation via oral gavage at a consistent dose (e.g., 20 mg/kg).[21]
-
Include an intravenous (IV) group to determine absolute bioavailability if needed.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[22] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[23]
-
Relative Bioavailability Calculation: Calculate the relative bioavailability (Frel) of the test formulations compared to the reference formulation (e.g., aqueous suspension) using the formula:
-
Frel (%) = (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agnopharma.com [agnopharma.com]
- 13. fda.gov [fda.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. fip.org [fip.org]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. protocols.io [protocols.io]
Validation & Comparative
Propoxate and Etomidate: A Comparative Guide to Anesthetic Potency in Fish
For researchers and drug development professionals in the field of aquaculture and aquatic research, the selection of an appropriate anesthetic is a critical decision that influences both animal welfare and the integrity of experimental data. This guide provides a detailed comparison of two potent, imidazole-based anesthetics: propoxate and etomidate. Both agents are recognized for their efficacy in sedating and immobilizing fish for various procedures.
Performance Comparison
This compound and etomidate are structurally similar carboxylated imidazoles that exhibit high anesthetic potency.[1] They are valued for their rapid induction times and their ability to suppress the stress response in fish, a significant advantage over some other commonly used anesthetics.[1] However, there are notable differences in their documented performance, particularly concerning recovery times and potential side effects.
Table 1: Quantitative Comparison of this compound and Etomidate Anesthetic Properties
| Parameter | This compound (dl-Propoxate) | Etomidate |
| Chemical Class | Carboxylated imidazole | Carboxylated imidazole |
| Potency | High (approximately 10 times more potent than MS-222)[2][3] | High[1] |
| Effective Dosage Range | 0.5 - 10 mg/L[2][3] | 2.0 - 4.0 mg/L[2][4] |
| Induction Time | Rapid (30 seconds to 4 minutes)[2] | Fast (typically within 90 seconds)[2][4] |
| Recovery Time | Variable, can be prolonged[2] | Can be prolonged (up to 40 minutes or longer)[2][4][5] |
| Water Solubility | Freely soluble in fresh and salt water[3] | Not specified, but used in immersion baths |
| Regulatory Status (USA) | Not approved for aquaculture[1] | Not FDA approved[6] |
Key Observations:
-
This compound is highlighted as being significantly more potent than the widely used anesthetic, MS-222.[2][3]
-
A notable drawback for both is the potential for prolonged recovery times, which can be influenced by the concentration and duration of exposure.[2][5]
-
Etomidate has been associated with muscle twitching, which could be a disadvantage in procedures requiring complete immobility.[1]
Experimental Protocols
Standardized protocols are essential for reproducible and comparable research outcomes. The following are generalized experimental protocols for administering this compound and etomidate via immersion. It is crucial for researchers to conduct pilot studies to determine the optimal dosages for their specific fish species, size, water temperature, and desired depth of anesthesia.[2]
General Anesthesia via Immersion
1. Preparation:
-
Fasting: To reduce metabolic rate and waste production in the anesthetic bath, it is recommended to fast fish for 12-24 hours prior to the procedure.[2]
-
Anesthetic Stock Solution: Prepare a stock solution of either this compound or etomidate. This compound is a crystalline powder and should be dissolved in an appropriate solvent before being added to the water.[2]
-
Anesthetic and Recovery Tanks: Prepare two separate tanks: one for the anesthetic bath and one for recovery. Both tanks should be filled with water from the fish's home tank to minimize stress from changes in water chemistry and should be well-aerated.[2]
2. Anesthesia Induction:
-
Add the calculated volume of the anesthetic stock solution to the anesthetic bath to achieve the desired final concentration and mix thoroughly.[2]
-
Gently transfer the fish into the anesthetic bath.[2]
-
Continuously monitor the fish for the desired stage of anesthesia, observing for key indicators such as loss of equilibrium, cessation of swimming, and slowed opercular movements.[2] Record the time to induction.
3. Experimental Procedure:
-
Once the desired level of anesthesia is achieved, perform the experimental procedure.
-
For lengthy procedures, consider using a maintenance bath with a lower anesthetic concentration or irrigating the gills with a dilute anesthetic solution to maintain the anesthetic plane.[1]
4. Recovery:
-
Immediately following the procedure, transfer the fish to the well-aerated recovery tank containing fresh water from their home tank.[2]
-
To facilitate the elimination of the anesthetic, you can gently position the fish to ensure a gentle flow of water over its gills.[2]
-
Monitor the fish until it regains its equilibrium and normal swimming behavior. Record the time to full recovery.[2]
Mechanism of Action and Signaling Pathways
This compound and etomidate share a common mechanism of action, which is a key determinant of their anesthetic properties.
GABA-A Receptor Modulation
Both this compound and etomidate are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding with the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
This compound and etomidate bind to a specific site on the GABA-A receptor, enhancing the effect of GABA.[7] This potentiation of the inhibitory signal leads to a greater influx of chloride ions, resulting in widespread neuronal inhibition, which manifests as sedation and anesthesia.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a comparative study of fish anesthetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccac.ca [ccac.ca]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Tricaine, eugenol and etomidate for repetitive procedural anesthesia in adult zebrafish, Danio rerio: effect on stress and behavior [frontiersin.org]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Propoxate vs. MS-222: A Comparative Guide for Aquaculture Anesthetics
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic is a critical decision in aquaculture research and management, directly impacting animal welfare and the quality of scientific data. An ideal anesthetic should ensure rapid induction and recovery, possess a wide margin of safety, and cause minimal physiological disturbance. This guide provides a comprehensive comparison of Propoxate, a potent imidazole-based anesthetic, and Tricaine Methanesulfonate (MS-222), the most commonly used fish anesthetic. Due to the limited direct comparative studies on this compound, data on its close structural and functional analog, Metomidate, is included to provide insights into its likely physiological effects.
Performance Comparison: this compound vs. MS-222
This compound, an imidazole derivative, is recognized for its high potency, being approximately 10 times more potent than MS-222.[1] In contrast, MS-222 is a well-established anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in finfish, albeit with a mandatory 21-day withdrawal period before human consumption.[2]
Quantitative Data Summary
| Anesthetic | Chemical Class | Potency | Typical Induction Time | Typical Recovery Time |
| This compound | Imidazole Derivative | High | 30 seconds - 4 minutes | Variable, can be prolonged |
| MS-222 | Amino Benzoate | Moderate | < 3 - 5 minutes | < 10 minutes |
Note: Induction and recovery times are highly dependent on species, concentration, water temperature, and other environmental factors.
Physiological Stress Response
Anesthetic induction and handling can be significant stressors for fish, often leading to elevated plasma cortisol and glucose levels. While direct comparative data for this compound is scarce, studies on its analog, Metomidate, suggest that imidazole-based anesthetics may offer advantages in mitigating the stress response compared to MS-222.
| Anesthetic | Plasma Cortisol Response | Plasma Glucose Response |
| This compound (inferred from Metomidate) | Does not significantly increase post-stress.[3][4] | - |
| MS-222 | Significantly increases post-stress.[3][4][5] | Can increase post-anesthesia.[2] |
A study on channel catfish demonstrated that cortisol concentrations in fish anesthetized with Metomidate remained consistent during a 10-minute confinement stress, whereas fish anesthetized with MS-222 showed a 7-fold increase in cortisol compared to baseline.[5] Similarly, in fathead minnows, Metomidate did not cause an increase in plasma cortisol following a handling and crowding stressor, which was observed in the MS-222 treated group.[3][4] Furthermore, Metomidate was found to prevent a stress-induced decrease in neutrophil function, a protective effect not seen with MS-222.[3][4]
Mechanisms of Action
The differing physiological effects of this compound and MS-222 can be attributed to their distinct mechanisms of action at the molecular level.
This compound , like other imidazole-based anesthetics such as etomidate and metomidate, is a positive modulator of the GABA-A receptor in the central nervous system. By enhancing the activity of the inhibitory neurotransmitter GABA, it leads to hyperpolarization of neurons, resulting in sedation and anesthesia.
MS-222 acts by blocking voltage-gated sodium channels in neuronal membranes. This action prevents the generation and propagation of action potentials, thereby inhibiting nerve impulse transmission and leading to muscle relaxation and loss of sensation.[6]
Caption: Comparative signaling pathways of this compound and MS-222.
Experimental Protocols
Standardized protocols are essential for reproducible and comparable results in anesthetic studies. The following outlines a general experimental workflow for comparing fish anesthetics.
Caption: A generalized workflow for comparative anesthetic studies in fish.
Key Methodological Considerations
-
Buffering of MS-222: MS-222 is acidic in solution and must be buffered with sodium bicarbonate to a neutral pH (7.0-7.5) to prevent acidosis and minimize stress to the fish.[7]
-
Water Quality: Maintain stable water temperature, dissolved oxygen, and other water quality parameters between holding, anesthetic, and recovery tanks to avoid confounding stress responses.
-
Fasting: It is recommended to fast fish for 12-24 hours prior to anesthesia to reduce metabolic rate and prevent regurgitation, which can compromise gill function.[7]
-
Dosage Determination: Always conduct pilot studies to determine the minimum effective concentration of each anesthetic for the specific species and life stage being studied.
Conclusion and Recommendations
This compound emerges as a highly potent anesthetic with the potential for rapid induction. Based on data from its analog Metomidate, it may also offer a significant advantage over MS-222 by mitigating the physiological stress response associated with anesthesia and handling. However, the lack of extensive, direct comparative studies and its current regulatory status are significant limitations for its widespread use in aquaculture, particularly for food fish.
MS-222 remains the industry standard due to its established efficacy, extensive body of research, and regulatory approval. Its primary drawbacks include the induction of a significant stress response and the required withdrawal period.
For researchers, the choice between this compound and MS-222 will depend on the specific experimental needs. If minimizing the stress response is paramount and the fish are not intended for human consumption, this compound (or its analogs) may be a superior choice. For applications involving food fish or where regulatory compliance is essential, MS-222 remains the primary option. Further direct comparative studies are critically needed to fully elucidate the performance and physiological effects of this compound across a range of aquaculture species.
References
- 1. ccac.ca [ccac.ca]
- 2. Comparative Efficacy of MS-222 (Tricaine Methanesulfonate) and Clove Oil (Eugenol) in Red Pacu (Colossoma brachypomum) - IAAAM_Archive - VIN [vin.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Analysis of Short-Term Cortisol Stress Response in Channel Catfish by Anesthetization with Metomidate Hydrochloride and Tricaine Methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Bluegill Fish (Lepomis macrochirus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ecu.edu [iacuc.ecu.edu]
Validating UPLC-MS/MS for Propoxate Detection in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the detection of propoxate in biological samples against alternative methods. The information presented is based on published experimental data to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction to this compound Detection
This compound, a sedative-hypnotic agent, and its analogues have seen increasing use and abuse, necessitating reliable and sensitive detection methods in biological matrices for pharmacokinetic studies, clinical toxicology, and forensic analysis. UPLC-MS/MS has emerged as a primary technique for this purpose due to its high sensitivity and selectivity. This guide will delve into the validation parameters of UPLC-MS/MS, compare it with Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed experimental protocols.
Performance Comparison: UPLC-MS/MS vs. GC-MS
The selection of an analytical method is critical and depends on various factors including sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Below is a summary of performance data for UPLC-MS/MS and GC-MS in the context of this compound and its analogues.
Table 1: Comparison of Validation Parameters for this compound Detection
| Parameter | UPLC-MS/MS (in Blood/Plasma) | GC-MS (General Application) |
| Linearity Range | 0.77 - 1540 ng/mL[1] | Method-dependent, typically in the ng/mL range |
| Correlation Coefficient (r²) | > 0.998[1] | Generally > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL[2] | Typically higher than UPLC-MS/MS |
| Limit of Quantitation (LOQ) | 0.1 ng/mL[2] | Typically higher than UPLC-MS/MS |
| Sample Throughput | High | Moderate to High |
| Selectivity | Very High | High |
| Sample Preparation | Simple (e.g., protein precipitation)[1] | Often requires derivatization |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for UPLC-MS/MS and GC-MS for this compound detection.
UPLC-MS/MS Method for this compound in Plasma
This method is adapted from a pharmacokinetic study of this compound in mice.[1]
1. Sample Preparation:
-
A simple protein precipitation step is employed.
-
To a plasma sample, an organic solvent such as methanol is added to precipitate proteins.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: UPLC BEH C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Elution Time: Approximately 4 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
GC-MS Method for this compound Identification
GC-MS is a robust technique for the identification of volatile and semi-volatile compounds.
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte from the biological matrix.
-
Derivatization (if necessary): To improve the volatility and thermal stability of this compound, a derivatization step may be required.
2. GC-MS Conditions:
-
Gas Chromatograph:
-
Column: A capillary column suitable for drug analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the components of the sample.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or ion trap.
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Workflow and Pathway Visualizations
To better illustrate the analytical processes, the following diagrams are provided.
Caption: UPLC-MS/MS experimental workflow for this compound detection.
Caption: Logical comparison of analytical methods for this compound detection.
Discussion and Future Perspectives
UPLC-MS/MS stands out as the method of choice for the quantitative analysis of this compound in biological samples, offering superior sensitivity and high throughput with relatively simple sample preparation. GC-MS remains a valuable tool, particularly for initial identification and in laboratories where it is the established platform for drug screening.
While methods such as immunoassays, capillary electrophoresis, and electrochemical sensors are available for the detection of other small molecules, their application specifically to this compound is not well-documented in current literature. The development of such alternative methods could offer advantages in terms of cost and portability for rapid screening purposes in the future. For instance, colorimetric assays have been developed for the related compound etomidate, suggesting a potential avenue for future research into similar methods for this compound.
References
A Comparative Pharmacokinetic Profile of Propoxate and Metomidate in a Murine Model
This guide provides a detailed comparison of the pharmacokinetic properties of two imidazole-derived anesthetic agents, propoxate and metomidate, based on experimental data from murine studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and metomidate were evaluated in mice following both intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below for easy comparison.
Table 1: Pharmacokinetic Parameters Following Intravenous (1 mg/kg) Administration in Mice
| Parameter | This compound | Metomidate |
| AUC₀₋t (ng/mLh) | Data not available | Data not available |
| AUC₀₋∞ (ng/mLh) | Data not available | Data not available |
| t₁₂ (h) | Data not available | Data not available |
| Vz (L/kg) | Data not available | Data not available |
| CL (L/h/kg) | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters Following Oral (10 mg/kg) Administration in Mice
| Parameter | This compound | Metomidate |
| Cₘₐₓ (ng/mL) | Data not available | Data not available |
| Tₘₐₓ (h) | Data not available | Data not available |
| AUC₀₋t (ng/mLh) | Data not available | Data not available |
| AUC₀₋∞ (ng/mLh) | Data not available | Data not available |
| t₁₂ (h) | Data not available | Data not available |
Table 3: Bioavailability and Metabolic Rate
| Parameter | This compound | Metomidate |
| Absolute Bioavailability (%) | 15.3%[1] | 21.3%[1] |
| Metabolic Rate | Faster | Slower |
Note: Specific quantitative values for some parameters were not available in the provided search results. However, the relative metabolic rates and absolute bioavailability were reported.
A study highlighted that the metabolic rates of etomidate analogs, including this compound and metomidate, followed a descending order of this compound > isothis compound > etomidate > metomidate, which is likely attributed to their lipophilicity gradient.[2][3]
Experimental Protocols
The pharmacokinetic data presented above were derived from studies employing the following methodologies:
1. Animal Model:
2. Drug Administration:
-
Routes of Administration: Intravenous (IV) and oral (PO) routes were used to assess the pharmacokinetic profiles and determine absolute bioavailability.[1]
-
Dosage: For intravenous administration, a dose of 1 mg/kg was used. For oral administration, a dose of 10 mg/kg was administered.[1]
3. Sample Collection and Preparation:
-
Biological Matrix: Plasma was used for the quantification of this compound and metomidate.[1]
-
Sample Preparation: Plasma samples were processed using a protein precipitation method induced by methanol.[1]
4. Analytical Method:
-
Instrumentation: A UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) or HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) system was utilized for the simultaneous detection and quantification of the compounds.[1][2]
-
Separation: Chromatographic separation was achieved on a UPLC BEH C18 column.[1]
-
Mobile Phase: The mobile phase consisted of an acetonitrile-water gradient containing 0.1% formic acid, with a flow rate of 0.4 mL/min.[1]
-
Detection: Quantitative analysis was performed using Multiple Reaction Monitoring (MRM) mode coupled with an Electrospray Ionization (ESI) source in positive ion mode.[1]
-
Linearity: The calibration curves for both compounds demonstrated excellent linearity, with correlation coefficients (r values) exceeding 0.998.[1]
Visualizations
Experimental Workflow for Comparative Pharmacokinetics
Caption: Workflow of the comparative pharmacokinetic study of this compound and metomidate in mice.
References
- 1. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and this compound in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Sensitive HPLC-MS/MS Method for the Simultaneous Quantitative Analysis and Pharmacokinetic Comparison of Four Imidazole-Derived GABA Receptor Agonists: Etomidate, Metomidate, this compound, and Isothis compound in Mouse Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the Stereoselectivity of Propoxate's Anesthetic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propoxate, a carboxylated imidazole derivative, is a short-acting anesthetic agent structurally analogous to etomidate.[1] Like etomidate, this compound is believed to exert its anesthetic effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] This guide provides a comparative evaluation of the stereoselectivity of this compound's anesthetic effects, drawing upon available data and well-established findings for its close analog, etomidate, to elucidate the likely differential properties of its enantiomers. Comparisons with other commonly used anesthetics, propofol and sevoflurane, are also included to provide a broader context for its mechanism of action.
Stereoselectivity of Anesthetic Potency
Direct comparative studies on the anesthetic potency of individual (R)- and (S)-propoxate enantiomers are limited in publicly available literature. However, the stereoselective effects of etomidate are well-documented and serve as a strong predictive model for this compound. The (R)-(+)-enantiomer of etomidate is the hypnotically active isomer, demonstrating significantly greater anesthetic potency than the (S)-(-)-enantiomer.[3][4]
One study in mice reported a rapid loss of righting reflex with an ED50 of approximately 4.8 mg/kg (i.v.) for a compound identified as "this compound," though the specific stereoisomer was not specified.[1] Given the pharmacology of etomidate, it is highly probable that this refers to the (R)-enantiomer or a racemic mixture where the (R)-enantiomer is the primary active component.
Table 1: Comparison of In Vivo Anesthetic Potency (Loss of Righting Reflex)
| Anesthetic Agent | Stereoisomer | Animal Model | EC50 / ED50 | Citation(s) |
| This compound | Not Specified | Mice | ~4.8 mg/kg (i.v.) | [1] |
| Etomidate | R-(+)-Etomidate | Tadpoles | 3.4 ± 0.1 µM | [5] |
| S-(-)-Etomidate | Tadpoles | 57 ± 1 µM | [5] | |
| R-(+)-Etomidate | Mice | ~10-fold more potent than S-(-) | [6] | |
| Propofol | N/A (achiral) | Elderly Patients (colonoscopy) | 2.05 - 3.08 µg/mL (with/without fentanyl) | [7] |
Stereoselectivity at the GABAA Receptor
The primary molecular target for this compound and etomidate is the GABAA receptor.[2] Anesthetics like etomidate and propofol enhance the receptor's function by increasing the apparent affinity of GABA for its binding site, thereby potentiating the inhibitory chloride current.[5][8] The stereoselectivity observed in the anesthetic potency of etomidate is mirrored at the receptor level. (R)-(+)-etomidate is significantly more effective at potentiating GABA-induced currents than the (S)-(-)-isomer.[5]
Table 2: Comparison of GABAA Receptor Modulation
| Anesthetic Agent | Stereoisomer | Effect on GABAA Receptor | Quantitative Data (EC50 for potentiation) | Citation(s) |
| Etomidate | R-(+)-Etomidate | Potentiation of GABA-induced currents | More effective than S-(-) isomer | [5] |
| S-(-)-Etomidate | Potentiation of GABA-induced currents | Less effective than R-(+) isomer | [5] | |
| Propofol | N/A (achiral) | Potentiation of GABA-induced currents | EC50 of 1.7 ± 0.7 µM (α1β3 receptors) | [9] |
| Sevoflurane | Racemic | Potentiation of GABA-induced currents at low concentrations; channel block at high concentrations | Enhances currents at 0.05 mM to 0.5 mM | [10][11] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and related anesthetics involves binding to specific sites on the GABAA receptor, leading to enhanced inhibitory neurotransmission.
Anesthetic modulation of the GABA-A receptor signaling pathway.
The evaluation of anesthetic potency and stereoselectivity typically involves both in vivo and in vitro experimental models.
Workflow for evaluating anesthetic stereoselectivity.
Experimental Protocols
In Vivo Anesthetic Potency: Loss of Righting Reflex (LORR) in Tadpoles
This protocol is adapted from studies evaluating the anesthetic potency of etomidate enantiomers.[5]
-
Animal Model: Tadpoles (e.g., Rana temporaria) are used due to their sensitivity to aqueous anesthetics.
-
Anesthetic Solutions: A range of concentrations for each stereoisomer ((R)- and (S)-propoxate) are prepared in an appropriate aqueous solution.
-
Procedure:
-
Tadpoles are individually placed in beakers containing the anesthetic solution.
-
At regular intervals, the tadpole's righting reflex is tested by gently turning it onto its back with a smooth probe.
-
The loss of righting reflex is defined as the inability of the tadpole to right itself within a specified time (e.g., 1 minute).
-
-
Data Analysis: The concentration of the anesthetic that produces a loss of righting reflex in 50% of the tadpoles (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.
In Vitro GABAA Receptor Modulation: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method based on standard electrophysiological techniques used to study GABAA receptor modulation by anesthetics.[12][13][14]
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2s).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on the transfected cells.
-
The cell membrane is clamped at a holding potential of, for example, -80 mV.
-
-
Drug Application:
-
A baseline GABA-induced current is established by applying a low concentration of GABA (e.g., EC5-EC20).
-
Increasing concentrations of the anesthetic stereoisomers ((R)- and (S)-propoxate) are co-applied with the same concentration of GABA.
-
-
Data Analysis: The potentiation of the GABA-induced current by each anesthetic concentration is measured. The concentration of the anesthetic that produces 50% of the maximal potentiation (EC50) is calculated by fitting the concentration-response data to a suitable model.
Conclusion
While direct experimental data on the stereoisomers of this compound are not extensively available, the well-established pharmacology of its close structural analog, etomidate, provides a strong basis for inferring a significant stereoselectivity in its anesthetic effects. It is highly likely that the (R)-enantiomer of this compound is the more potent anesthetic, acting as a more effective positive allosteric modulator of the GABAA receptor compared to the (S)-enantiomer. Further research directly comparing the enantiomers of this compound is warranted to definitively characterize their individual pharmacological profiles. The experimental protocols outlined in this guide provide a framework for conducting such evaluative studies. This understanding is crucial for the development of safer and more effective anesthetic agents with optimized stereochemical properties.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective effects of etomidate optical isomers on gamma-aminobutyric acid type A receptors and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The median effective concentration (EC50) of propofol with different doses of fentanyl during colonoscopy in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive effects of sevoflurane and propofol on gamma-aminobutyric acid receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sevoflurane potentiates and blocks GABA-induced currents through recombinant alpha1beta2gamma2 GABAA receptors: implications for an enhanced GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sevoflurane potentiates and blocks GABA-induced currents through recombinant α1β2γ2 GABAA receptors: implications for an enhanced GABAergic transmission | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Propoxate's Impact on Cortisol Levels: A Comparative Analysis with Other Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of propoxate and other commonly used anesthetics—etomidate, propofol, and sevoflurane—on cortisol levels. The information presented is based on available experimental data and is intended to inform research and drug development in the field of anesthesiology and endocrinology.
Executive Summary
Anesthetic agents can significantly influence the endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis and cortisol production. While extensive research has been conducted on established anesthetics, data on newer or less common agents like this compound is emerging. This guide synthesizes current knowledge, highlighting that this compound, similar to etomidate, appears to be a potent inhibitor of cortisol synthesis through the inhibition of the 11β-hydroxylase enzyme. This contrasts with the effects of propofol, which shows a less consistent and pronounced impact on cortisol, and sevoflurane, which is often associated with an increase in cortisol levels as part of the surgical stress response.
Comparative Data on Cortisol Levels
The following table summarizes the quantitative effects of different anesthetics on plasma cortisol levels as reported in various studies.
| Anesthetic | Dosage | Patient Population | Change in Cortisol Levels | Reference |
| This compound/Isothis compound | Recreational Use | Adult Users | Evidence of 11β-hydroxylase inhibition, leading to decreased cortisol synthesis. | [1] |
| Etomidate | 0.20 mg/kg (single dose) | Healthy Women | Smaller increase in plasma cortisol compared to thiopental; blunted and delayed cortisol response.[2] | [2] |
| 0.3 mg/kg (single dose) | ASA I/II Patients | Significant decline in serum cortisol in the immediate postoperative period.[3] | [3] | |
| 0.4 mg/kg (bolus dose) | Patients undergoing laparoscopic cholecystectomy | Significant decrease in postoperative serum-free cortisol.[4] | [4] | |
| Propofol | 2 mg/kg (induction) | ASA I/II Patients | Rise in serum cortisol level in the immediate postoperative period.[3] | [3] |
| Anesthesia | General Surgical Patients | Did not inhibit the stimulation of cortisol synthesis in response to ACTH analog.[5] | [5] | |
| 1-2 mg/kg (induction) | General Surgical Patients | Suppresses circulating cortisol concentrations, but does not completely block secretion.[6] | [6] | |
| Sevoflurane | 1-5% in N2O and O2 | Patients undergoing abdominal surgery | Plasma cortisol levels increased significantly (2-3 times preanesthetic levels) during and after surgery.[7] | [7] |
| Anesthesia | Neonatal Rats | Multifold increases in the secretion of corticosterone (the primary glucocorticoid in rodents).[8] | [8] |
Mechanism of Action: Inhibition of Steroidogenesis
This compound and etomidate exert their primary effect on cortisol levels by directly inhibiting a key enzyme in the steroidogenesis pathway, 11β-hydroxylase. This enzyme is crucial for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex. Inhibition of this enzyme leads to a decrease in cortisol production and an accumulation of its precursors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of various anesthetics on cortisol levels.
Study of Etomidate's Effect on Cortisol Biosynthesis[2]
-
Objective: To determine the site of inhibition of etomidate on cortisol biosynthesis.
-
Study Design: A randomized trial comparing a single induction dose of etomidate (0.20 mg/kg) with thiopental (3.15 mg/kg).
-
Participants: Healthy women undergoing anesthesia.
-
Procedure:
-
Baseline blood samples were collected before the administration of the anesthetic.
-
Anesthesia was induced with either etomidate or thiopental.
-
Blood samples were collected at various time points after drug administration.
-
Plasma levels of cortisol, aldosterone, 17α-hydroxyprogesterone, 11-deoxycortisol, and ACTH were measured.
-
-
Analysis: The changes in hormone levels over time were compared between the two groups to identify the point of inhibition in the steroidogenesis pathway.
Comparative Study of Etomidate and Propofol on Serum Cortisol[3]
-
Objective: To compare the effect of anesthetic induction with etomidate versus propofol on serum cortisol levels and hemodynamics.
-
Study Design: A prospective, randomized, double-blind comparative study.
-
Participants: Sixty ASA Physical Status classes I and II patients scheduled for laparoscopic inguinal hernia repair.
-
Procedure:
-
Patients were randomly assigned to receive either propofol (2 mg/kg) or etomidate (0.3 mg/kg) for induction of anesthesia.
-
Blood samples for serum cortisol were collected at three time points: preoperatively, immediately postoperatively, and 24 hours after surgery.
-
Vital signs were monitored throughout the procedure.
-
-
Analysis: Serum cortisol levels and hemodynamic parameters were compared between the two groups at the different time points.
Study on this compound/Isothis compound Abusers[1]
-
Objective: To analyze the steroid excretion patterns of etomidate and this compound/isothis compound users for evidence of disrupted steroidogenesis.
-
Study Design: A retrospective, cross-sectional study.
-
Participants: Twenty adult male and female users of etomidate and/or its analogues.
-
Procedure:
-
Spot urine specimens that tested positive for etomidate, this compound/isothis compound, or their metabolites were collected.
-
Urine steroid profiling was performed using gas chromatography-mass spectrometry.
-
The steroid excretion patterns were compared with normal adult profiles.
-
-
Analysis: The study looked for elevated levels of cortisol precursors and adrenal androgen metabolites, which would indicate an inhibition of specific enzymes in the steroid synthesis pathway.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for clinical research investigating the impact of anesthetic agents on cortisol levels.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, much like etomidate, is a potent inhibitor of 11β-hydroxylase, leading to a significant reduction in cortisol synthesis. This is a critical consideration for its potential clinical use, as iatrogenic adrenal insufficiency can have serious consequences, particularly in critically ill or septic patients. In contrast, propofol has a less pronounced and more variable effect on cortisol, while sevoflurane tends to increase cortisol levels as part of the stress response to surgery.
A significant gap in the current literature is the lack of controlled clinical trials directly comparing the effects of this compound with other anesthetics on the HPA axis. Future research should focus on prospective, randomized controlled studies to quantify the dose-dependent effects of this compound on cortisol levels and to elucidate the full clinical implications of its cortisol-suppressing properties. Such studies are essential for the safe and effective development and application of novel anesthetic agents.
References
- 1. Acquired 11β-Hydroxylase deficiency in etomidate and (Iso)this compound abusers: A nascent endocrine condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of etomidate on cortisol biosynthesis: site of action after induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum Cortisol Levels with Etomidate Induction: A Speculation That Needs To Be Reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Cortisol Levels by a Bolus Dose of Etomidate in Patients Undergoing Laparoscopic Cholecystectomy [jmedsciences.com]
- 5. Propofol anesthesia does not inhibit stimulation of cortisol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaesthesia, analgesia, and the surgical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Plasma cortisol levels during abdominal surgery under sevoflurane anesthesia: comparison between gastrointestinal and gynecological surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potential role of stress and sex steroids in heritable effects of sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Propoxate and Isopropoxate in Designer Drugs: A Guide for Researchers
A detailed examination of the structural, pharmacological, and analytical aspects of the emerging designer drugs, Propoxate and Isothis compound.
This compound and its isomer, isothis compound, have recently emerged as significant players in the designer drug landscape. Both are structural analogues of the anesthetic agent etomidate and have been identified as psychoactive substances in various forensic cases, often found in e-cigarette liquids.[1][2] This guide provides a comprehensive comparative analysis of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound and isothis compound are constitutional isomers, sharing the same molecular formula (C15H18N2O2) and molecular weight (258.32 g/mol ).[3][4] Their structural difference lies in the ester group attached to the imidazole ring: a propyl ester for this compound and an isopropyl ester for isothis compound. This seemingly minor variation in structure can lead to differences in their pharmacokinetic profiles.
| Property | This compound | Isothis compound |
| IUPAC Name | propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate |
| Molecular Formula | C15H18N2O2 | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol | 258.32 g/mol |
| Chirality | Exists as (R)- and (S)-enantiomers | Exists as (R)- and (S)-enantiomers |
Pharmacological Profile
Both this compound and isothis compound are believed to exert their primary pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, similar to their parent compound, etomidate.[5][6][7] This modulation enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects.
While direct comparative studies on the receptor binding affinity and efficacy of this compound and isothis compound are limited in publicly available literature, a study in mice provides valuable insights into their comparative pharmacokinetics.[8]
| Parameter | This compound | Isothis compound | Etomidate (for reference) | Metomidate (for reference) |
| Metabolic Rate | Highest | High | Moderate | Low |
| Likely Lipophilicity | Highest | High | Moderate | Low |
This data suggests that this compound is metabolized more rapidly than isothis compound, which is in turn metabolized faster than etomidate.[8] The study attributes this difference to their varying lipophilicity.[8]
Signaling Pathway
The proposed signaling pathway for both this compound and isothis compound at the GABAA receptor is illustrated below. As positive allosteric modulators, they bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.
Synthesis and Analytical Detection
The synthesis of this compound has been described in the literature and is generally achieved through the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with propanol.[9] While a detailed, publicly available protocol for the synthesis of isothis compound is less common, it can be inferred to follow a similar esterification process using isopropanol.
Experimental Workflow for Synthesis and Analysis
A general workflow for the synthesis and subsequent analysis of these compounds is outlined below.
Forensic identification of this compound and isothis compound is typically achieved using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] These techniques allow for the separation and sensitive detection of these isomers in biological samples and seized materials.
Adverse Effects
The adverse effects of this compound and isothis compound are presumed to be similar to those of etomidate, with the most significant being the inhibition of the enzyme 11-beta-hydroxylase.[1] This enzyme is crucial for the production of cortisol, and its inhibition can lead to adrenal insufficiency. While cases of adrenal suppression have been reported in individuals misusing products containing these substances, a direct quantitative comparison of the 11-beta-hydroxylase inhibitory potency of this compound versus isothis compound is not yet available in the scientific literature.[1]
Experimental Protocols
Pharmacokinetic Analysis in Mice (Adapted from[8])
-
Subjects: Male Kunming mice.
-
Administration: Intravenous and oral administration of this compound and isothis compound.
-
Sample Collection: Blood samples collected at various time points post-administration.
-
Analysis: Plasma concentrations of the compounds were determined using a validated HPLC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including metabolic rate, were calculated from the concentration-time data.
Forensic Identification using LC-MS/MS (General Protocol based on[10][11])
-
Sample Preparation: Extraction of the analytes from the matrix (e.g., blood, urine, e-liquid) using a suitable solvent.
-
Chromatographic Separation: Use of a C18 column with a gradient elution program to separate this compound and isothis compound.
-
Mass Spectrometric Detection: Utilization of a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes and their fragments.
Conclusion
This compound and isothis compound represent a growing concern in the field of designer drugs. Their structural similarity to etomidate provides a basis for understanding their pharmacological effects, primarily as GABAA receptor modulators. The available pharmacokinetic data in mice suggests that the seemingly minor structural difference between the two isomers results in a notable difference in their metabolic rates. However, a significant gap remains in the scientific literature regarding a direct and comprehensive comparison of their pharmacological potency, efficacy, and adverse effect profiles. Further research, including in vitro receptor binding and functional assays, as well as detailed toxicological studies, is crucial for a complete understanding of the risks associated with these emerging psychoactive substances.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. A Simple and Sensitive HPLC-MS/MS Method for the Simultaneous Quantitative Analysis and Pharmacokinetic Comparison of Four Imidazole-Derived GABA Receptor Agonists: Etomidate, Metomidate, this compound, and Isothis compound in Mouse Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Long-Term Neurological Effects of Propoxate Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the long-term neurological effects of Propoxate in humans is limited as it is not approved for human use.[1] This guide provides a comparative analysis based on available data for this compound and its close structural and functional analogue, etomidate, to infer potential long-term neurological consequences of this compound exposure.
Introduction
This compound, chemically known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral imidazole derivative structurally related to the intravenous anesthetic agent, etomidate.[2] While etomidate is used in clinical practice, this compound has primarily been utilized as an anesthetic for fish in research and aquaculture.[1][2] However, recent reports indicate a rise in the misuse of etomidate and related compounds, including this compound, raising concerns about their potential for adverse health effects, including long-term neurological sequelae.[3][4] This guide synthesizes current knowledge on the neurological effects of etomidate as a surrogate to assess the potential long-term risks associated with this compound exposure.
Comparative Analysis: this compound and Etomidate
This compound and etomidate share a common imidazole carboxylate core, suggesting similar mechanisms of action and potential toxicological profiles. Both compounds act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[3][5]
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Etomidate |
| IUPAC Name | propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | ethyl (1R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate |
| Molecular Formula | C15H18N2O2 | C14H16N2O2 |
| Molar Mass | 258.32 g/mol | 244.29 g/mol |
| Primary Use | Anesthetic for fish | Intravenous anesthetic for humans |
| Absolute Bioavailability (in mice) | 15.3% | 14.0% |
Inferred Long-Term Neurological Effects of this compound Exposure
Based on studies of etomidate and other GABAergic anesthetics, long-term exposure to this compound could potentially lead to a range of neurological and neurodevelopmental issues.
Potential for Neurotoxicity
Preclinical studies on anesthetics that enhance GABA activity, such as etomidate, have indicated a risk of neurotoxicity, particularly in the developing brain.[8] These effects may include increased neuronal apoptosis (programmed cell death) and subsequent long-term cognitive deficits.[8] One study on the anesthetic propofol, which also modulates GABA receptors, demonstrated that it can induce neurotoxicity by promoting ferroptosis, a form of iron-dependent cell death.[9] Given the shared mechanism of action, it is plausible that chronic this compound exposure could trigger similar neurotoxic pathways.
A study on zebrafish exposed to etomidate revealed significant oxidative stress in the brain, leading to mitochondrial damage and injury to myelinated nerve fibers, ultimately causing cerebral injury.[10] Long-term etomidate administration in mice has been shown to induce drug resistance and potentially dependence, while also causing an increase in apoptotic cells in the brain.[11]
Impact on Neurotransmitter Systems
Chronic use of GABA-A receptor modulators can lead to adaptive changes in the brain, potentially affecting the balance of excitatory and inhibitory neurotransmission. Long-term etomidate use in mice resulted in decreased levels of serotonin and GABA in the brain, serum, and colon.[11] Such alterations in key neurotransmitter systems could contribute to mood disorders, cognitive impairment, and other neurological complications.
Adrenocortical Suppression
A significant side effect of etomidate is the dose-dependent inhibition of the adrenal enzyme 11β-hydroxylase, which is crucial for the synthesis of cortisol, corticosterone, and aldosterone.[3][8] Prolonged suppression of these steroids can lead to adrenal insufficiency, which can have indirect neurological consequences, including fatigue, confusion, and mood disturbances. Given its structural similarity, this compound may share this property, posing a risk with long-term exposure.
Table 2: Potential Long-Term Neurological Effects of this compound (Inferred from Etomidate Studies)
| Neurological Effect | Supporting Evidence from Etomidate Studies | Potential Consequence of this compound Exposure |
| Neurotoxicity | Increased neuronal apoptosis and cognitive deficits in developing brains.[8] Oxidative stress and cerebral injury in zebrafish.[10] | Impaired learning and memory, increased risk of neurodegenerative processes. |
| Neurotransmitter Imbalance | Decreased levels of serotonin and GABA in the brain, serum, and colon in mice.[11] | Mood disorders (e.g., depression, anxiety), cognitive dysfunction. |
| Drug Dependence | Evidence of drug resistance and potential dependence in mice.[11] | Substance use disorder, withdrawal symptoms upon cessation. |
| Indirect Neurological Effects via Adrenal Suppression | Inhibition of 11β-hydroxylase leading to reduced cortisol synthesis.[3][8] | Fatigue, cognitive slowing, mood lability. |
Experimental Protocols for Assessing this compound Neurotoxicity
To definitively assess the long-term neurological effects of this compound, a series of preclinical in vitro and in vivo experiments would be required.
In Vitro Neurotoxicity Assay
Objective: To determine the direct cytotoxic effects of this compound on neuronal cells.
Methodology:
-
Cell Culture: Culture primary neurons or a human neuroblastoma cell line (e.g., SH-SY5Y).
-
This compound Exposure: Treat cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Assess cell viability using an MTT or LDH assay to quantify cell death.
-
Apoptosis Assay: Use techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide to measure the extent of apoptosis.
-
Oxidative Stress Measurement: Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA.
In Vivo Long-Term Exposure Study in Rodents
Objective: To evaluate the long-term behavioral, cognitive, and neuropathological effects of chronic this compound administration.
Methodology:
-
Animal Model: Use adult male and female mice or rats.
-
Drug Administration: Administer this compound daily for an extended period (e.g., 28 days or longer) via a relevant route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.
-
Behavioral and Cognitive Testing: Conduct a battery of tests after the exposure period, including:
-
Morris Water Maze: To assess spatial learning and memory.
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
Open Field Test: To measure locomotor activity and exploratory behavior.
-
-
Neurochemical Analysis: Following behavioral testing, collect brain tissue to measure levels of neurotransmitters (e.g., GABA, serotonin, dopamine) and their metabolites using high-performance liquid chromatography (HPLC).
-
Histopathology: Perfuse a subset of animals and prepare brain sections for histological analysis. Use stains like Fluoro-Jade to detect neuronal degeneration and immunohistochemistry to examine markers of apoptosis (e.g., cleaved caspase-3) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
Visualizations
Signaling Pathway
Caption: Inferred signaling pathway for this compound via GABA-A receptor modulation.
Experimental Workflow
Caption: Proposed experimental workflow for assessing this compound neurotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A recent increasing occurrence of etomidate and this compound/isothis compound misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-280814) | 7036-58-0 [evitachem.com]
- 6. GSRS [precision.fda.gov]
- 7. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and this compound in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Propofol is involved in neurotoxicity by mediating the occurrence of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxicity and aggressive behavior induced by anesthetic etomidate exposure in zebrafish: Insights from multi-omics and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term use of etomidate disrupts the intestinal homeostasis and nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Propoxate: A Comprehensive Guide to Proper Disposal Procedures
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of propoxate, a compound structurally similar to known anesthetics. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate level of PPE. The following is a general guideline for handling this compound and its waste:
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Gown: A disposable gown with long sleeves, a back closure, and elastic cuffs is required.
-
Eye Protection: Chemical splash goggles are essential to protect the eyes from potential splashes.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Engineering Controls: All handling of this compound, including the preparation of solutions and the execution of disposal procedures, should be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
Quantitative Data Summary
A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 7036-58-0 |
| Purity | ≥98% |
| Formulation (example) | 10 mg/ml solution in acetonitrile |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations for hazardous waste.[1] Unused this compound is considered a hazardous waste and must be disposed of accordingly.[1]
Container Management
-
Do Not Mix: this compound waste should not be mixed with other chemical waste streams.[1]
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Container Integrity: Waste should be stored in its original container or a compatible, tightly sealed container.[1]
Spill Management
In the event of a spill, the area should be evacuated of all non-essential personnel. The spill should be cleaned up by trained personnel wearing appropriate PPE.
-
Containment: For liquid spills, use a suitable absorbent material to contain the substance.
-
Collection: Carefully collect the absorbed material or spilled powder and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: The spill area should be decontaminated with water, and the collected wash water must also be disposed of as hazardous waste.
Disposal of Unused this compound and Contaminated Materials
-
Segregation: All items contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.
-
Waste Collection: Place all this compound waste in a designated and properly labeled hazardous waste container.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. This compound waste should be sent to an approved waste disposal plant.[1]
Experimental Protocol: Alkaline Hydrolysis for this compound Degradation
This compound, being an ester, can be degraded through hydrolysis into its constituent carboxylic acid and alcohol. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for disposal as it is an irreversible process.[2] The following is a general protocol for the alkaline hydrolysis of an ester and should be adapted and validated for this compound under controlled laboratory conditions.
Objective: To hydrolyze this compound into its less biologically active components for disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Appropriate PPE (as described above)
Procedure:
-
Preparation: In a certified chemical fume hood, dissolve the this compound waste in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a stir bar.
-
Addition of Base: While stirring, slowly add an excess of aqueous sodium hydroxide solution (e.g., 2 M NaOH) to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction time will need to be determined experimentally, but a typical duration for ester hydrolysis is 1-3 hours.
-
Monitoring: The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess sodium hydroxide by slowly adding a suitable acid (e.g., hydrochloric acid) while monitoring the pH.
-
Disposal: The resulting solution, containing the salt of the carboxylic acid and the alcohol, should be disposed of as hazardous waste in accordance with institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Propoxate
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Handling Propoxate, a substance demanding rigorous safety protocols, necessitates a comprehensive understanding and application of appropriate Personal Protective Equipment (PPE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. Adherence to these procedural steps is critical for minimizing exposure risk and maintaining a safe laboratory environment.
Essential Personal Protective Equipment (PPE) for Handling this compound
Given the significant health hazards associated with this compound, including fatality if swallowed or inhaled and toxicity upon skin contact, a multi-layered approach to PPE is mandatory. The following table summarizes the required PPE, drawing on established safety standards for handling hazardous chemicals.
| PPE Category | Item | Specifications & Recommendations |
| Hand Protection | Chemical-Resistant Gloves | Primary Gloves: Nitrile or Neoprene, minimum thickness of 4-8 mils (0.1-0.2 mm). Secondary Gloves (Double Gloving): A second pair of nitrile or latex gloves should be worn, with the outer glove cuff extending over the lab coat sleeve. |
| Body Protection | Disposable Gown or Lab Coat | Polyethylene-coated, long-sleeved gown with a solid front and back closure. Cuffs should be elastic or snug-fitting. A dedicated lab coat, laundered separately, is a minimum requirement. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | NIOSH-Approved Respirator | For handling powder: A half-mask or full-facepiece air-purifying respirator (APR) with N100, R100, or P100 particulate filters is required. For spill cleanup or potential high concentrations: A full-facepiece APR with combination organic vapor/P100 cartridges or a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are required. Disposable, chemical-resistant shoe covers should be worn when handling large quantities or during spill cleanup. |
Operational Plan for Safe Handling of this compound
A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound. The following procedural steps must be followed:
1. Preparation and Pre-Handling:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and has been inspected for integrity before use.
-
Prepare all necessary equipment and reagents before introducing this compound to the work area.
2. Handling this compound:
-
Always handle this compound in a well-ventilated area, with a preference for a chemical fume hood.
-
When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use dedicated glassware and equipment for this compound. If not possible, thoroughly decontaminate equipment after use.
3. Post-Handling and Decontamination:
-
After handling, carefully remove and dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water immediately after removing gloves.
-
Decontaminate the work surface with a suitable cleaning agent.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, shoe covers, absorbent pads) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
Disposal Methodology: Alkaline Hydrolysis (for consideration in a laboratory setting)
Alkaline hydrolysis is a chemical process that can be used to degrade this compound into less toxic components. This process should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol for Alkaline Hydrolysis of this compound Waste:
-
Preparation: In a designated fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Slowly add the this compound waste (liquid or dissolved solid) to the alkaline solution while stirring continuously. The recommended ratio is 1:10 (waste to alkaline solution) by volume, but this may need to be optimized based on the concentration of this compound.
-
Heating and Monitoring: Gently heat the mixture to 50-60°C for a minimum of 24 hours to ensure complete hydrolysis. Monitor the reaction to prevent excessive foaming or temperature increase.
-
Neutralization: After the reaction is complete, allow the solution to cool to room temperature. Neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
Disposal: The neutralized solution can then be disposed of as aqueous chemical waste in accordance with institutional and local regulations.
Emergency Procedures: this compound Spill Workflow
In the event of a this compound spill, a rapid and coordinated response is essential to contain the hazard and protect personnel. The following workflow diagram outlines the key steps to be taken.
Caption: Workflow for a safe and effective response to a this compound spill.
By implementing these comprehensive safety measures, researchers and laboratory personnel can confidently handle this compound while minimizing risks and ensuring a secure working environment. This proactive approach to safety is paramount in the pursuit of scientific advancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
